(-)-Hinokiresinol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAUNWQYYMXIRB-ZRFDWSJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317776 | |
| Record name | Hinokiresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17676-24-3 | |
| Record name | Hinokiresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17676-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hinokiresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the chemical structure of (-)-Hinokiresinol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its quantitative biological activity. Furthermore, this guide elucidates its mechanism of action, with a particular focus on its modulation of inflammatory signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential.
Chemical Structure and Physicochemical Properties
This compound, systematically named 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol, is a norlignan with the molecular formula C₁₇H₁₆O₂.[1] Its structure is characterized by two hydroxyphenyl moieties linked by a five-carbon chain containing two double bonds. The stereochemistry of this compound is defined by the (S) configuration at the C-3 chiral center and an (E) configuration for the double bond between C-1 and C-2.[1] This specific stereoisomer is also referred to as trans-hinokiresinol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₂ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| IUPAC Name | 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | [1] |
| Stereochemistry | (1E, 3S) | [1] |
| CAS Number | 17676-24-3 | [1] |
| Synonyms | trans-Hinokiresinol | [1] |
Biological Activities and Quantitative Data
This compound and its isomers have demonstrated a range of biological activities, including anti-inflammatory, estrogenic, antioxidant, and anti-angiogenic effects. While much of the quantitative data available is for its cis-isomer, nyasol, studies indicate that both isomers possess similar, though sometimes stereo-specific, activities.[2]
Table 2: Summary of Biological Activities and Quantitative Data
| Biological Activity | Target/Assay | Test Substance | IC₅₀ / Activity | Reference |
| Anti-inflammatory | COX-2 mediated PGE₂ production (LPS-treated RAW 264.7 cells) | (-)-Nyasol (cis-isomer) | Significant inhibition at > 1 µM | [3] |
| iNOS-mediated NO production (LPS-treated RAW 264.7 cells) | (-)-Nyasol (cis-isomer) | Significant inhibition at > 1 µM | [3] | |
| 5-Lipoxygenase (5-LOX) mediated leukotriene production (A23187-treated RBL-1 cells) | (-)-Nyasol (cis-isomer) | Inhibition observed | [3] | |
| Estrogenic Activity | Estrogen Receptor Binding | Hinokiresinol (trans and cis isomers) | Appreciable binding activity | [4] |
| Proliferation of T47D breast cancer cells | Hinokiresinol (trans and cis isomers) | Stimulatory effect | [4] | |
| Anti-angiogenic | bFGF or VEGF-induced endothelial cell proliferation | cis-Hinokiresinol | Selective inhibition | |
| Antioxidant | Free radical scavenging | trans- and cis-Hinokiresinol | Similar activities observed | [2] |
| Neuronal injury in cultured cortical neurons (oxygen-glucose deprivation) | trans-Hinokiresinol | Significant decrease in injury | [2] |
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory properties of hinokiresinol isomers are, in part, attributed to their ability to inhibit the production of key inflammatory mediators such as prostaglandins and nitric oxide. This is achieved through the suppression of the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] The expression of both COX-2 and iNOS is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).
The canonical NF-κB signaling pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding for COX-2 and iNOS, thereby inducing their transcription and leading to an inflammatory response. While direct evidence for this compound is still emerging, related compounds are known to inhibit this pathway.
Figure 1. The canonical NF-κB signaling pathway leading to the expression of pro-inflammatory proteins.
Experimental Protocols
Isolation of this compound from Chamaecyparis obtusa
This compound can be isolated from the heartwood of Chamaecyparis obtusa. The following is a general protocol based on established phytochemical methods.
Workflow for Isolation
Figure 2. General workflow for the isolation of this compound.
Detailed Methodology:
-
Material Preparation: Air-dried and powdered heartwood of Chamaecyparis obtusa is used as the starting material.
-
Extraction: The powdered wood is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), often with repeated extractions to ensure maximum yield.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Estrogen Receptor Binding Assay
The estrogenic activity of this compound can be assessed by its ability to bind to the estrogen receptor (ER). A competitive binding assay is a common method for this evaluation.
Methodology:
-
Preparation of ER-containing Cytosol: Uterine tissue from ovariectomized rats is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.[4] The protein concentration of the cytosol is determined.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound, this compound.[4]
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Receptor-bound radiolabeled estradiol is separated from the unbound ligand. This can be achieved by methods such as hydroxylapatite (HAP) or dextran-coated charcoal (DCC) precipitation followed by centrifugation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The results are plotted as the percentage of bound [³H]E₂ against the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂, is determined. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to that of unlabeled 17β-estradiol.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation. Its anti-inflammatory and estrogenic properties, in particular, suggest potential therapeutic applications in a variety of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the pharmacological potential of this compound. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
(-)-Hinokiresinol: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hinokiresinol is a naturally occurring norlignan that has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory and anti-angiogenic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known mechanisms of action, particularly its influence on key signaling pathways. All quantitative data is presented in structured tables for clarity, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Natural Sources of this compound
This compound and its isomers are found in a variety of plant species. The stereochemistry of the molecule can vary depending on the source. The cis-isomer, commonly referred to as (-)-Nyasol, is predominantly found in herbaceous monocotyledons, while the trans-isomer, (E)-hinokiresinol, is characteristic of conifer heartwood.
| Plant Species | Family | Plant Part | Isomer | Reference |
| Anemarrhena asphodeloides | Asparagaceae | Rhizomes | cis-(-)-Hinokiresinol ((-)-Nyasol) | [1] |
| Chamaecyparis obtusa (Japanese Cypress) | Cupressaceae | Heartwood (especially branch heartwood) | (E)-Hinokiresinol | [2] |
| Trapa pseudoincisa | Lythraceae | - | cis-Hinokiresinol |
Table 1: Natural Sources of Hinokiresinol Isomers
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies reported in the literature for the isolation of norlignans from Anemarrhena asphodeloides.
Experimental Protocol: Isolation of this compound from Anemarrhena asphodeloides Rhizomes
1. Extraction:
-
Dried and powdered rhizomes of Anemarrhena asphodeloides are subjected to extraction. A common method is ultrasonic extraction with 50% methanol.[2]
-
Alternatively, a more exhaustive extraction can be performed by refluxing the powdered rhizomes with water, followed by precipitation with 95% ethanol.
2. Preliminary Purification:
-
The crude extract is concentrated under reduced pressure.
-
For aqueous extracts, the concentrate can be passed through a macroporous resin column to remove highly polar compounds.
-
The resulting extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components. This compound is expected to be enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by thin-layer chromatography (TTC).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by preparative RP-HPLC.
-
Column: A C18 column, such as a Capcell Pak C18 (150 x 4.6 mm, 3 µm), is commonly used.[3]
-
Mobile Phase: A gradient of acetonitrile, methanol, and 0.1% formic acid in water is employed.[3] The specific gradient profile is optimized to achieve separation of the target compound.
-
Detection: The eluent is monitored using a UV detector, typically at 260 nm.[3]
-
-
Structure Elucidation: The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
Precise yield data for this compound from its natural sources is not extensively reported in the literature. However, some studies provide data that can be used to estimate its concentration. For Chamaecyparis obtusa, it has been noted that branch heartwood contains higher concentrations of hinokiresinol compared to the trunk.
| Plant Source | Plant Part | Method | Concentration/Yield | Reference |
| Anemarrhena asphodeloides | Rhizomes | Reversed-Phase Liquid Chromatography | Linear range of 0.5-20.0 µg/mL for nyasol in extract | [3] |
| Chamaecyparis obtusa | Branch Heartwood | - | Qualitatively described as "high concentrations" | [4] |
Table 2: Quantitative Information for this compound
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory and anti-angiogenic activities. These effects are attributed to its ability to modulate key signaling pathways involved in these processes.
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] The expression of these enzymes is largely regulated by the transcription factor NF-κB.
Anti-Angiogenic Activity
This compound has been shown to inhibit angiogenesis by interfering with the signaling pathways of key growth factors, namely Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[5] These growth factors are crucial for endothelial cell proliferation, migration, and tube formation, which are key steps in the formation of new blood vessels. The downstream signaling of VEGF and bFGF receptors often involves the PI3K/Akt and MAPK/ERK pathways.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and anti-angiogenic properties. This guide has outlined its primary natural sources and provided a framework for its isolation and purification. The elucidation of its inhibitory effects on key signaling pathways, including NF-κB, VEGF, and bFGF pathways, provides a solid foundation for further research and development of this compound as a potential therapeutic agent. The provided protocols and diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to establish more precise quantitative yields from its natural sources and to further delineate the specific molecular interactions of this compound within these signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparative separation of the polar part from the rhizomes of Anemarrhena asphodeloides using a hydrophilic C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Hinokiresinol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of norlignans, with a specific focus on the pharmacologically relevant molecule, (-)-hinokiresinol. Norlignans are a class of phenylpropanoid derivatives that exhibit a wide range of biological activities, making their synthesis and derivatization a subject of intense research in drug discovery. This document outlines the key enzymatic steps, presents available quantitative data, details experimental protocols, and provides a visual representation of the metabolic cascade leading to the formation of this compound.
Introduction to Norlignan Biosynthesis
Norlignans, including this compound, originate from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. The biosynthesis of these compounds involves a series of enzymatic reactions that convert the amino acid L-phenylalanine into various phenolic precursors. A key step in the formation of many lignans and norlignans is the stereoselective coupling of these precursors, a process often guided by dirigent proteins.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the conversion of L-phenylalanine and culminates in a unique enzymatic rearrangement. The key enzymes and intermediates are detailed below.
Upstream Phenylpropanoid Pathway
The initial steps of the pathway are shared with the general phenylpropanoid metabolism:
-
L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid. This reaction is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.
-
Activation of p-Coumaric Acid: For its subsequent incorporation into the norlignan backbone, p-coumaric acid must be activated. This is achieved through the formation of a high-energy thioester bond with coenzyme A, yielding p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) .
Formation of the Precursor: (7E,7'E)-4-Coumaryl 4-coumarate
The direct precursor to hinokiresinol is the dimeric ester, (7E,7'E)-4-coumaryl 4-coumarate. While it is understood that this molecule is formed from precursors derived from the phenylpropanoid pathway, such as p-coumaroyl-CoA and a p-coumaroyl moiety, the specific enzyme catalyzing this esterification has not yet been definitively identified in the scientific literature. This represents a key area for future research in the elucidation of norlignan biosynthesis.
The Key Rearrangement Step: Hinokiresinol Synthase
The final and most critical step in the formation of hinokiresinol is the conversion of (7E,7'E)-4-coumaryl 4-coumarate. This reaction is catalyzed by hinokiresinol synthase (HRS) .[1] A fascinating aspect of this enzyme is its subunit composition and its role in determining the stereochemistry of the product.[1]
-
Hinokiresinol Synthase (HRS): This enzyme is a heterodimer composed of two distinct subunits, HRSα and HRSβ.[1]
-
Stereochemical Control: The individual recombinant subunits, HRSα and HRSβ, each catalyze the formation of the unnatural (E)-hinokiresinol. However, when the two subunits are present together as a heterodimer, they exclusively produce the naturally occurring (-)-(Z)-hinokiresinol.[1] This indicates a sophisticated mechanism of stereochemical control exerted by the quaternary structure of the enzyme.
Quantitative Data
The following table summarizes the available quantitative data for the key enzyme in the biosynthesis of this compound.
| Enzyme | Substrate | Parameter | Value | Reference |
| Hinokiresinol Synthase (HRS) (heterodimer) | (7E,7'E)-4-Coumaryl 4-coumarate | Km | 0.44 µM | [1] |
| Optimal pH | 6.0 | [1] | ||
| Optimal Temperature | 30°C | [1] |
Note: Vmax and kcat values for hinokiresinol synthase and its individual subunits are not currently available in the cited literature.
Experimental Protocols
This section provides a detailed methodology for a key experiment in the study of this compound biosynthesis.
Hinokiresinol Synthase (HRS) Enzyme Assay
This protocol is adapted from the methodology used for the characterization of recombinant hinokiresinol synthase.
Objective: To determine the activity of hinokiresinol synthase by measuring the formation of hinokiresinol from (7E,7'E)-4-coumaryl 4-coumarate.
Materials:
-
Purified recombinant HRSα and HRSβ subunits
-
(7E,7'E)-4-coumaryl 4-coumarate (substrate)
-
50 mM Potassium phosphate buffer (pH 6.0)
-
Ethyl acetate
-
Internal standard (e.g., a known amount of a related, stable compound for GC-MS quantification)
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
-
Vortex mixer
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
5 µg of purified recombinant HRSα
-
5 µg of purified recombinant HRSβ
-
50 mM potassium phosphate buffer (pH 6.0)
-
-
Substrate Addition: To initiate the reaction, add (7E,7'E)-4-coumaryl 4-coumarate to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes. The reaction time should be within the linear range of the enzyme activity.
-
Reaction Termination and Extraction: Stop the reaction by adding 600 µL of ethyl acetate. To facilitate accurate quantification, add a known amount of an appropriate internal standard to the ethyl acetate.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the product into the organic phase. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Sample Preparation for Analysis: Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube. Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for GC-MS): For GC-MS analysis, the extracted product can be derivatized (e.g., silylated) to improve its volatility and chromatographic behavior.
-
GC-MS Analysis: Analyze the sample by GC-MS to identify and quantify the hinokiresinol product based on its retention time and mass spectrum, using the internal standard for calibration.
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the key pathways and relationships described in this guide.
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Caption: Stereochemical control by hinokiresinol synthase subunits.
References
physical and chemical properties of (-)-Hinokiresinol
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of (-)-Hinokiresinol. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural lignan. This document summarizes key quantitative data, details experimental protocols for its biological evaluation, and visualizes relevant pathways and workflows.
Physicochemical Properties
This compound, a naturally occurring norlignan, possesses a unique chemical structure that contributes to its diverse biological activities. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 252.31 g/mol | --INVALID-LINK--[1][2] |
| IUPAC Name | 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | --INVALID-LINK--[1] |
| Synonyms | (-)-Nyasol, cis-Hinokiresinol | --INVALID-LINK--[3][4][5] |
| Absolute Configuration | S | --INVALID-LINK--[6] |
| CAS Number | 17676-24-3 | --INVALID-LINK--[2] |
| Computed XLogP3 | 4.4 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 4 | --INVALID-LINK--[1] |
Spectroscopic Data
Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and MS) are crucial for the structural elucidation and confirmation of this compound. While specific spectral charts and peak lists are not publicly available, the literature confirms that these techniques have been used for its characterization. It is known that hinokiresinol can exist as (E)- and (Z)-isomers, which can be distinguished by their spectroscopic features, particularly in NMR.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory properties being of significant interest. It has been shown to inhibit key enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX).
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activity of this compound.
In Vitro Anti-inflammatory Assays
This protocol describes the determination of the inhibitory effect of this compound on the production of prostaglandins (via COX-2) and nitric oxide (via iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Cells are seeded in 24-well plates at a density of 2.5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with LPS (1 µg/mL).
-
Incubation: The cells are incubated for an additional 24 hours.
-
Quantification of Nitric Oxide: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Quantification of Prostaglandin E₂ (PGE₂): The concentration of PGE₂ in the supernatant is determined using a commercial ELISA kit.
This protocol outlines the procedure to assess the inhibitory effect of this compound on the activity of 5-lipoxygenase.
Methodology:
-
Enzyme Preparation: A solution of purified 5-lipoxygenase enzyme is prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of this compound for a specified time at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.
In Vivo Anti-angiogenesis Assay
This in vivo model is used to evaluate the anti-angiogenic potential of this compound.
Methodology:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Corneal Micropocket Surgery: A small pocket is surgically created in the avascular cornea of the mouse eye.
-
Pellet Implantation: A slow-release pellet containing a pro-angiogenic factor, such as vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF), is implanted into the corneal pocket.
-
Treatment: The mice are treated with this compound, typically administered topically to the eye, or via other systemic routes.
-
Observation and Quantification: The growth of new blood vessels from the limbal vasculature into the cornea is observed and quantified daily for a set period (e.g., 5-7 days) using a stereomicroscope. The area of neovascularization is measured and compared between treated and control groups.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and potential anti-angiogenic properties. This guide provides a foundational understanding of its physicochemical characteristics and detailed protocols for its biological evaluation. Further research is warranted to fully elucidate its therapeutic potential, including more comprehensive spectroscopic analysis and determination of its pharmacokinetic and pharmacodynamic profiles.
References
- 1. This compound | C17H16O2 | CID 12310493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hinokiresinol | C17H16O2 | CID 5377291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of (-)-Hinokiresinol: A Technical Guide for Researchers
(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of its key pharmacological effects, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development initiatives.
Anti-inflammatory Activity
This compound, also known as (-)-Nyasol or cis-hinokiresinol, demonstrates significant anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade.[1][2] It has been shown to be a broad-spectrum inhibitor of eicosanoid and nitric oxide production.[1][2]
Quantitative Data: Anti-inflammatory Effects
| Activity | Model System | Treatment | Result | Reference |
| PGE2 Production Inhibition | LPS-treated RAW 264.7 cells | > 1 µM this compound | Significant inhibition of COX-2 mediated PGE2 production | [1][2] |
| Nitric Oxide (NO) Production Inhibition | LPS-treated RAW 264.7 cells | > 1 µM this compound | Significant inhibition of iNOS-mediated NO production | [1][2] |
| Leukotriene Production Inhibition | A23187-treated RBL-1 cells | Not specified | Inhibition of 5-LOX-mediated leukotriene production | [1][2] |
| Paw Edema Inhibition (in vivo) | Carrageenan-induced mice | 24-120 mg/kg this compound | 28.6 - 77.1% inhibition | [1][2] |
Experimental Protocols
Inhibition of PGE2 and NO Production in RAW 264.7 Macrophages [1][2]
-
Cell Culture: Mouse macrophage-like RAW 264.7 cells are cultured in an appropriate medium.
-
Stimulation: Cells are treated with lipopolysaccharide (LPS) to induce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.
-
Treatment: Concurrently with LPS stimulation, cells are treated with various concentrations of this compound.
-
Quantification:
-
NO Production: The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
PGE2 Production: The concentration of PGE2 in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Inhibition of Leukotriene Production in RBL-1 Cells [1][2]
-
Cell Culture: Rat basophilic leukemia (RBL-1) cells are maintained in culture.
-
Stimulation: The calcium ionophore A23187 is used to stimulate the 5-lipoxygenase (5-LOX) pathway, leading to the production of leukotrienes.
-
Treatment: Cells are treated with this compound during stimulation.
-
Analysis: The levels of leukotrienes in the cell supernatant are quantified, typically by high-performance liquid chromatography (HPLC) or ELISA.
Carrageenan-Induced Paw Edema in Mice [2]
-
Animal Model: An acute inflammatory response is induced in mice by injecting a solution of carrageenan into the plantar surface of the hind paw.
-
Treatment: this compound is administered to the mice, typically orally or intraperitoneally, at various doses prior to or after the carrageenan injection.
-
Measurement: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group that received only the vehicle.
Signaling Pathway
Antioxidant and Anti-atherogenic Activity
This compound exhibits notable antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. These activities contribute to its potential as an anti-atherogenic agent.[3][4]
Quantitative Data: Antioxidant and Anti-atherogenic Effects
| Activity | Assay | IC50 Value (µM) | Reference |
| Radical Scavenging | ABTS cation radical scavenging | 45.6 | [3][4] |
| Radical Scavenging | Superoxide anion radical scavenging | 40.5 | [3][4] |
| LDL Oxidation Inhibition | - | 5.6 | [3][4] |
| Enzyme Inhibition | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 284.7 | [3][4] |
| Enzyme Inhibition | Human acyl-coenzyme A:cholesterol acyltransferase-1 (hACAT1) | 280.6 | [3][4] |
| Enzyme Inhibition | Human acyl-coenzyme A:cholesterol acyltransferase-2 (hACAT2) | 398.9 | [3][4] |
Experimental Protocols
ABTS Radical Scavenging Assay [3][4]
-
Radical Generation: The ABTS•+ radical cation is generated by reacting 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with an oxidizing agent like potassium persulfate.
-
Reaction: The pre-formed ABTS•+ solution is mixed with various concentrations of this compound.
-
Measurement: The reduction in absorbance, which indicates the scavenging of the radical, is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the radicals) is determined.
Superoxide Anion Radical Scavenging Assay [3][4]
-
Radical Generation: Superoxide radicals (O2•−) are typically generated in a non-enzymatic system, such as the phenazine methosulfate-NADH system, or an enzymatic system like xanthine/xanthine oxidase.
-
Detection: The generated superoxide radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan product.
-
Treatment: The reaction is carried out in the presence of various concentrations of this compound.
-
Measurement: The absorbance of the formazan product is measured spectrophotometrically. A decrease in absorbance in the presence of the compound indicates its superoxide scavenging activity.
-
Calculation: The IC50 value is calculated based on the percentage of inhibition of NBT reduction.
-
Isolation: Low-density lipoprotein (LDL) is isolated from human plasma.
-
Oxidation: LDL oxidation is induced by incubation with a pro-oxidant, commonly copper sulfate (CuSO4).
-
Treatment: The oxidation reaction is performed in the presence of various concentrations of this compound.
-
Monitoring: The extent of LDL oxidation is monitored by measuring the formation of conjugated dienes through changes in absorbance at 234 nm or by quantifying the formation of thiobarbituric acid reactive substances (TBARS).
-
Evaluation: The inhibitory effect of this compound on LDL oxidation is determined, and the IC50 value is calculated.
Experimental Workflow
Neuroprotective Effects
This compound and its isomers have demonstrated neuroprotective potential in models of ischemic stroke.[5] While some studies use the general term "hinokiresinol" or its related compound "hinokitiol," the findings suggest a class effect that warrants further investigation specifically for the (-)-enantiomer. The mechanism appears to involve the modulation of neuroinflammation.
Quantitative Data: Neuroprotective Effects
| Activity | Model System | Treatment | Result | Reference |
| Infarct Volume Reduction | MCAO rats | Post-ischemic treatment | trans-hinokiresinol: 13.65 ± 1.55% vs vehicle: 24.37 ± 0.91%cis-hinokiresinol: 12.93 ± 1.73% vs vehicle: 24.37 ± 0.91% | [5] |
| Microglial/Macrophage Infiltration Inhibition | MCAO rats | Post-ischemic treatment | trans-hinokiresinol: 46.8% inhibitioncis-hinokiresinol: 43.9% inhibition | [5] |
Note: The study cited used both cis- and trans-hinokiresinol isomers. This compound is the cis isomer.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats [5]
-
Animal Model: Ischemic stroke is induced in rats by transiently occluding the middle cerebral artery (MCA), typically for 1.5 hours, followed by a period of reperfusion (e.g., 24 hours).
-
Treatment: Hinokiresinol isomers are administered intravenously at a specific time point after the onset of ischemia.
-
Infarct Volume Assessment: After the reperfusion period, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area unstained (white). The infarct volume is then quantified using image analysis software.
-
Immunohistochemistry: Brain sections are stained for specific markers of inflammation, such as ED-1, to identify and quantify the infiltration of microglia and macrophages into the ischemic lesion.
Logical Relationship Diagram
Anticancer and Anti-Angiogenic Activity
This compound has been reported to possess anti-angiogenic properties by selectively inhibiting the proliferation, migration, and tube formation of endothelial cells.[6] Furthermore, the related compound hinokitiol has shown anticancer effects by downregulating matrix metalloproteinases (MMPs) and enhancing antioxidant enzymes.[7][8]
Quantitative Data: Anticancer and Anti-Angiogenic Effects
| Activity | Model System | Treatment | Result | Reference |
| Anti-Angiogenesis | HUVECs | Not specified | Selective inhibition of endothelial cell proliferation, migration, and tube formation | [6] |
| Anti-Angiogenesis (in vivo) | Mouse corneal neovascularization model | Not specified | Reduction of VEGF-induced vessel growth | [6] |
| MMP-9/2 Inhibition (Hinokitiol) | B16-F10 melanoma cells | Concentration-dependent | Significant suppression of MMP-9 and MMP-2 enzymatic activities | [7] |
| Antioxidant Enzyme Enhancement (Hinokitiol) | B16-F10 melanoma cells | 1-5 µM | Increased activities of catalase (CAT) and superoxide dismutase (SOD) | [9] |
Experimental Protocols
Endothelial Cell Proliferation, Migration, and Tube Formation Assays [6]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.
-
Proliferation Assay: HUVECs are treated with growth factors like bFGF or VEGF in the presence of various concentrations of this compound. Cell viability is assessed using assays like MTT or by direct cell counting.
-
Migration Assay (Wound Healing): A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with this compound, and the rate of closure of the scratch is monitored over time.
-
Tube Formation Assay: HUVECs are seeded onto a basement membrane matrix (e.g., Matrigel). In the presence of this compound, the formation of capillary-like structures (tubes) is observed and quantified under a microscope.
Mouse Corneal Neovascularization Model [6]
-
Model Induction: A micropellet containing an angiogenic factor such as VEGF is implanted into a pocket created in the cornea of a mouse.
-
Treatment: The animal is treated with this compound, for example, through systemic administration.
-
Evaluation: After a set period, the ingrowth of new blood vessels from the limbus into the normally avascular cornea is measured and quantified.
Gelatin Zymography for MMP Activity [7]
-
Sample Preparation: Conditioned media from B16-F10 melanoma cells treated with hinokitiol is collected.
-
Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin.
-
Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated in a developing buffer that allows the MMPs to digest the gelatin in the gel.
-
Staining: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands corresponds to the level of MMP activity.
Signaling Pathway
Estrogen-like Activity
Geometrical isomers and enantiomers of hinokiresinol have been found to possess significant estrogen receptor binding activity.[10] Notably, (3S)-cis-hinokiresinol, which corresponds to this compound, displayed the highest activity in one study, even greater than the well-known phytoestrogen genistein.[10]
Key Findings
-
Receptor Binding: this compound demonstrates appreciable binding to the estrogen receptor.[10]
-
Agonistic Activity: It stimulates the proliferation of estrogen-dependent T47D breast cancer cells. This effect is blocked by estrogen antagonists, confirming its role as an estrogen agonist.[10]
Experimental Protocols
Estrogen Receptor Binding Assay [10]
-
Receptor Preparation: Estrogen receptors are typically prepared from the uterine cytosol of animals like cattle.
-
Competitive Binding: A constant amount of radiolabeled estradiol (e.g., [3H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (this compound).
-
Separation: Bound and unbound radiolabeled estradiol are separated (e.g., using dextran-coated charcoal).
-
Quantification: The radioactivity of the bound fraction is measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding to the estrogen receptor.
-
Analysis: The data is used to calculate the relative binding affinity (RBA) compared to estradiol.
Cell Proliferation Assay in T47D Cells [10]
-
Cell Culture: Estrogen-dependent T47D human breast cancer cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are treated with various concentrations of this compound, with or without an estrogen antagonist (e.g., ICI 164,384).
-
Proliferation Measurement: After a period of incubation (e.g., 6 days), cell proliferation is assessed using methods such as the MTT assay, sulforhodamine B (SRB) assay, or by direct cell counting.
-
Evaluation: An increase in cell number in the presence of this compound indicates a proliferative effect. The reversal of this effect by an estrogen antagonist confirms that the proliferation is mediated through the estrogen receptor.
This guide summarizes the current understanding of the multifaceted biological activities of this compound. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry, facilitating further exploration of this promising natural compound.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and antiatherogenic activity of cis-Hinokiresinol from Trapa pseudoincisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cis-hinokiresinol, a norlignan from Anemarrhena asphodeloides, inhibits angiogenic response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hinokitiol Exerts Anticancer Activity through Downregulation of MMPs 9/2 and Enhancement of Catalase and SOD Enzymes: In Vivo Augmentation of Lung Histoarchitecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hinokitiol Exerts Anticancer Activity through Downregulation of MMPs 9/2 and Enhancement of Catalase and SOD Enzymes: In Vivo Augmentation of Lung Histoarchitecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of (-)-Hinokiresinol as a Potent Anti-Inflammatory Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hinokiresinol, a naturally occurring norlignan, has demonstrated significant promise as a potent anti-inflammatory agent. This technical guide provides an in-depth analysis of its pharmacological properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its anti-inflammatory effects. Through the inhibition of key pro-inflammatory enzymes and modulation of critical signaling pathways, this compound presents a compelling profile for further investigation and development as a novel therapeutic for inflammatory disorders.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. This compound, also known as (-)-Nyasol, has emerged from natural sources as a promising candidate, exhibiting a multi-pronged approach to dampening the inflammatory cascade.
Mechanism of Action: A Multi-Target Approach
This compound exerts its anti-inflammatory effects by targeting several key enzymatic and signaling pathways involved in the inflammatory process.
Inhibition of Pro-Inflammatory Enzymes
This compound has been shown to be a broad-spectrum inhibitor of enzymes responsible for the production of inflammatory mediators.[1][2]
-
Cyclooxygenase-2 (COX-2): This enzyme is a key player in the synthesis of prostaglandins, which are potent inflammatory mediators. This compound significantly inhibits COX-2-mediated prostaglandin E2 (PGE2) production.[1][2]
-
Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule. This compound effectively suppresses iNOS-mediated NO production.[1][2]
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, another class of potent inflammatory mediators. This compound demonstrates inhibitory activity against 5-LOX.[1][2]
Modulation of Key Signaling Pathways
The anti-inflammatory properties of this compound are further attributed to its ability to modulate intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), it promotes the transcription of numerous pro-inflammatory genes, including those for COX-2 and iNOS. This compound has been shown to inhibit the transcriptional activity of NF-κB and the degradation of its inhibitory protein, IκB-α, in LPS-stimulated RAW 264.7 cells.[3] This action effectively blocks a critical upstream event in the inflammatory response.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathway, including ERK, is also implicated in the regulation of inflammatory responses. Evidence suggests that this compound can down-regulate the activation of the Akt and ERK signaling pathways in LPS-stimulated macrophages, further contributing to its anti-inflammatory effects.[3]
Quantitative Data on Anti-Inflammatory Efficacy
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Pathway | Cell Line | Stimulant | IC50 Value | Reference |
| iNOS | RAW 264.7 macrophages | LPS | Not explicitly stated, but significant inhibition of NO production observed. | [3] |
| NF-κB Transcriptional Activity | RAW 264.7 macrophages | LPS | Not explicitly stated, but significant inhibition observed. | [3] |
Note: While the referenced study demonstrates significant inhibitory effects, specific IC50 values for COX-2, iNOS, and 5-LOX by this compound were not provided in the available search results. The provided data for iNOS and NF-κB indicates a qualitative inhibitory effect.
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Dosage (mg/kg) | Inhibition of Edema (%) | Reference |
| Carrageenan-induced paw edema in mice | 24 - 120 | 28.6 - 77.1 | [2] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory potential of this compound.
In Vitro Inhibition of NO and PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is fundamental for assessing the inhibitory effect of a compound on the production of key inflammatory mediators.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Carrageenan-Induced Paw Edema in Mice
This is a widely used and well-established model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.
Protocol:
-
Animal Acclimatization: Male ICR mice (or a similar strain) are acclimatized for at least one week before the experiment.
-
Compound Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally at various doses. The control group receives the vehicle alone.
-
Induction of Edema: After a specific time post-compound administration (e.g., 1 hour), a subplantar injection of 1% carrageenan solution in saline is made into the right hind paw of each mouse.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits inflammation by targeting the NF-κB and MAPK signaling pathways.
References
- 1. Nyasol | IL Receptor | ERK | IκB/IKK | NF-κB | Akt | NOS | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A, two phenolic compounds from Anemarrhena asphodeloides, through NF-κB transcriptional regulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Hinokiresinol: A Technical Guide to its Phytoestrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention for its phytoestrogenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its isomers as modulators of estrogen signaling. It details the quantitative data on their binding affinities to estrogen receptors and their effects on cell proliferation, presents the experimental methodologies used to ascertain these activities, and visualizes the known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and endocrinology who are investigating the therapeutic potential of phytoestrogens.
Introduction
Phytoestrogens are plant-derived compounds that exhibit estrogen-like biological activities. Their structural similarity to endogenous estrogens allows them to interact with estrogen receptors (ERs), thereby modulating estrogenic signaling pathways. These interactions can lead to a range of physiological effects, making phytoestrogens a subject of intense research for their potential therapeutic applications in hormone-dependent conditions, including menopausal symptoms, osteoporosis, and certain types of cancer.
This compound, a norlignan found in various plants, and its stereoisomers have been identified as potent phytoestrogens. Notably, the biological activity of hinokiresinol is highly dependent on its stereochemistry, with different isomers displaying varying affinities for estrogen receptors and potencies in functional assays. This guide will delve into the specifics of these structure-activity relationships and the molecular mechanisms underlying the phytoestrogenic effects of this compound.
Chemical and Physical Properties
This compound is a norlignan with the chemical formula C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol . It exists as several stereoisomers, primarily cis and trans isomers, which are also referred to as nyasol and hinokiresinol, respectively. The specific enantiomers of these isomers exhibit distinct biological activities.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| Class | Norlignan |
| Key Isomers | This compound (trans), Nyasol (cis) |
Phytoestrogenic Activity: Quantitative Data
The estrogenic activity of this compound and its isomers has been quantified through various in vitro assays. The data consistently demonstrates that the cis-isomer, particularly the (3S)-cis-hinokiresinol enantiomer (nyasol), possesses the most potent estrogenic activity.
Table 1: Estrogen Receptor Binding Affinity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of hinokiresinol isomers for estrogen receptor binding. A lower IC₅₀ value indicates a higher binding affinity.
| Compound | Estrogen Receptor Subtype | IC₅₀ (nM) | Reference |
| (3R)-cis-Hinokiresinol | Not Specified | 400 | [1] |
| (3S)-cis-Hinokiresinol (Nyasol) | Not Specified | 60 | [1] |
Note: The specific estrogen receptor subtype (ERα or ERβ) was not specified in the cited source for these IC₅₀ values.
Table 2: Cell Proliferation Assay (E-SCREEN)
The E-SCREEN (Estrogen-SCREEN) assay measures the proliferative effect of compounds on estrogen-responsive cells, such as the T47D human breast cancer cell line. The 50% effective concentration (EC₅₀) represents the concentration at which half of the maximal proliferative response is observed.
| Compound | Cell Line | EC₅₀ (nM) | Reference |
| (3S)-cis-Hinokiresinol (Nyasol) | T47D | 100 | [2] |
Studies have shown that the stimulatory effect of hinokiresinol isomers on the proliferation of estrogen-dependent T47D breast cancer cells can be blocked by an estrogen antagonist, confirming their action as estrogen agonists.[3][4]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to characterize the phytoestrogenic activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to estrogen receptors.
-
Materials:
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα/ERβ)
-
Radiolabeled ligand: [³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (hinokiresinol isomers)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and counter
-
-
Procedure:
-
A constant amount of estrogen receptor preparation and a fixed concentration of [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound or 17β-estradiol.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.
-
Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is calculated from the competition curve.
-
Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of compounds by measuring their ability to induce the proliferation of estrogen-dependent cells.
-
Cell Line:
-
MCF-7 or T47D human breast cancer cells (estrogen receptor-positive)
-
-
Procedure:
-
Cells are seeded in multi-well plates in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
After a period of estrogen deprivation, the cells are treated with various concentrations of the test compound or 17β-estradiol (positive control).
-
The cells are incubated for a set period (e.g., 6 days), allowing for cell proliferation.
-
Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
The concentration of the test compound that produces 50% of the maximum proliferative effect (EC₅₀) is determined from the dose-response curve.
-
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.
-
Cell Line:
-
A suitable host cell line (e.g., HeLa, HEK293) transiently or stably transfected with:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing a luciferase gene under the control of an estrogen-responsive element (ERE) promoter.
-
-
-
Procedure:
-
Transfected cells are plated in multi-well plates.
-
Cells are treated with various concentrations of the test compound or 17β-estradiol.
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
The EC₅₀ value, representing the concentration of the test compound that induces a half-maximal luciferase response, is calculated.
-
Signaling Pathways and Molecular Mechanisms
The phytoestrogenic activity of this compound is primarily mediated through its interaction with estrogen receptors, which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex can initiate a cascade of molecular events leading to changes in gene expression and cellular responses.
Classical Genomic Pathway
In the classical or genomic pathway, this compound binds to ERα or ERβ located predominantly in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.
Caption: Classical genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, phytoestrogens can also elicit rapid, non-genomic effects. These are often initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs). Activation of mERs can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways can, in turn, influence downstream cellular processes, including cell survival and proliferation, and can also cross-talk with the genomic signaling pathway.
Caption: Non-genomic signaling pathways activated by this compound.
Experimental Workflow for Characterization
The comprehensive characterization of the phytoestrogenic activity of a compound like this compound involves a multi-step experimental workflow.
Caption: Experimental workflow for characterizing phytoestrogenic activity.
Conclusion
This compound and its isomers, particularly (3S)-cis-hinokiresinol (nyasol), are potent phytoestrogens that exert their effects through direct interaction with estrogen receptors. The quantitative data clearly demonstrates a structure-dependent activity, with the cis-isomers showing higher affinity and potency. The activation of both genomic and non-genomic signaling pathways underscores the complex molecular mechanisms through which these compounds modulate cellular function. The detailed experimental protocols provided in this guide offer a standardized approach for the further investigation of this compound and other potential phytoestrogens. Continued research in this area is crucial for elucidating the full therapeutic potential of these natural compounds in the context of hormone-dependent diseases and for the development of novel selective estrogen receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Phytoestrogen Biological Actions on Mammalian Reproductive System and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Botanical History of (-)-Hinokiresinol: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its discovery, historical context, and prevalence in various medicinal plants. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, biological functions, and the methodologies for its isolation and characterization.
Discovery and Historical Perspective
The story of hinokiresinol begins in the mid-20th century with the exploration of the chemical constituents of coniferous trees. The trans isomer of hinokiresinol was first isolated from the heartwood of the Japanese cypress, Chamaecyparis obtusa, by Hirose and colleagues in 1965. This discovery marked the initial identification of this novel norlignan. The cis isomer, often referred to as (-)-nyasol, was later identified from other botanical sources. The structural elucidation of these compounds was made possible through the application of spectroscopic techniques, which were rapidly advancing during that period.
Occurrence in the Plant Kingdom
This compound and its isomers are not exclusive to Chamaecyparis obtusa. Subsequent research has revealed their presence in a variety of medicinal plants across different families. Notable sources include:
-
Anemarrhena asphodeloides : The rhizomes of this plant, a staple in traditional Chinese medicine, are a significant source of (-)-nyasol (cis-hinokiresinol).
-
Chamaecyparis obtusa : The heartwood of the Japanese cypress remains a primary source for trans-hinokiresinol.
-
Trapa pseudoincisa : This aquatic herbaceous plant has also been identified as a source of cis-hinokiresinol.
-
Metasequoia glyptostroboides and Libocedrus yateensis : These coniferous species have also been reported to contain hinokiresinol.[1]
The concentration and yield of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and harvesting time. While a crude extract yield of 26.7% (w/w) has been reported from the fibrous roots of Anemarrhena asphodeloides, specific quantitative data for this compound itself remains a subject of ongoing research.
Quantitative Data on Biological Activity
While data on the concentration of this compound in plants is limited, its biological activities have been quantified in various studies. The following table summarizes the reported IC50 values for cis-hinokiresinol, also known as (+)-nyasol.
| Biological Activity | Target/Assay | IC50 (µM) | Plant Source of Tested Compound |
| Antioxidant Activity | ABTS cation scavenging | 45.6 | Trapa pseudoincisa[2][3] |
| Antioxidant Activity | Superoxide anion radical scavenging | 40.5 | Trapa pseudoincisa[2][3] |
| Antiatherogenic Activity | LDL-oxidation inhibition | 5.6 | Trapa pseudoincisa[2][3] |
| Antiatherogenic Activity | Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition | 284.7 | Trapa pseudoincisa[2][3] |
| Antiatherogenic Activity | Human acyl-coenzyme A:cholesterol acyltransferase-1 (hACAT1) inhibition | 280.6 | Trapa pseudoincisa[2][3] |
| Antiatherogenic Activity | Human acyl-coenzyme A:cholesterol acyltransferase-2 (hACAT2) inhibition | 398.9 | Trapa pseudoincisa[2][3] |
Experimental Protocols
The isolation and characterization of this compound involve a series of meticulous laboratory procedures. Below are detailed methodologies for key experiments.
Extraction and Isolation of (-)-Nyasol (cis-Hinokiresinol) from Anemarrhena asphodeloides Rhizomes
This protocol is a generalized representation based on common practices for isolating lignans from plant materials.
-
Preparation of Plant Material : Air-dry the rhizomes of Anemarrhena asphodeloides and grind them into a coarse powder.
-
Solvent Extraction :
-
Macerate the powdered rhizomes with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate.
-
The ethyl acetate fraction is typically enriched with phenolic compounds, including norlignans.
-
-
Column Chromatography :
-
Subject the ethyl acetate fraction to silica gel column chromatography.[4][5][6][7][8]
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them using thin-layer chromatography (TLC).
-
-
Further Purification :
-
Combine fractions containing the target compound and subject them to further purification using octadecylsilyl (ODS) gel column chromatography or preparative high-performance liquid chromatography (HPLC).[9]
-
A C18 column is commonly used for reversed-phase HPLC, with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
-
Characterization of this compound
The structural identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Mass Spectrometry (MS) :
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[2][15][16][17] The fragmentation pattern observed in the MS/MS spectrum provides further structural information.[2] A characteristic fragmentation involves the cleavage of the benzylic bond, resulting in a fragment ion at m/z 107.[2]
-
Signaling Pathways and Mechanisms of Action
This compound exhibits its therapeutic potential by modulating key signaling pathways involved in inflammation and angiogenesis.
Anti-Inflammatory Signaling Pathway
(-)-Nyasol (cis-hinokiresinol) has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[18][19] This is achieved through the downregulation of the NF-κB, Akt, and ERK signaling pathways, which are crucial for the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20][21][22]
Caption: Anti-inflammatory signaling pathway of this compound.
Anti-Angiogenic Signaling Pathway
cis-Hinokiresinol has demonstrated significant anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels.[23] It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells. A key mechanism is the inhibition of the phosphorylation of VEGF Receptor 2 (VEGFR-2), a critical step in the activation of the downstream signaling cascade that promotes angiogenesis.[24][25][26]
Caption: Anti-angiogenic signaling pathway of this compound.
Conclusion
This compound, a norlignan with a rich history rooted in the study of medicinal plants, continues to be a compound of significant interest. Its presence in various botanicals and its potent anti-inflammatory and anti-angiogenic activities underscore its potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its discovery, occurrence, and biological activities, along with detailed experimental and mechanistic insights. Further research into the quantitative analysis of this compound in different plant sources and the elucidation of its complex pharmacological actions will undoubtedly pave the way for its future clinical applications.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. column-chromatography.com [column-chromatography.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. Purification [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparative separation of the polar part from the rhizomes of Anemarrhena asphodeloides using a hydrophilic C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A, two phenolic compounds from Anemarrhena asphodeloides, through NF-κB transcriptional regulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cis-hinokiresinol, a norlignan from Anemarrhena asphodeloides, inhibits angiogenic response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of (-)-Hinokiresinol: A Comprehensive Technical Review
An In-depth Examination of the Pharmacological Effects and Underlying Mechanisms for Researchers and Drug Development Professionals
(-)-Hinokiresinol, a naturally occurring norlignan also known as cis-hinokiresinol or (-)-nyasol, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities.[1][2] Isolated from various plant sources, including the rhizomes of Anemarrhena asphodeloides, this compound has demonstrated significant anti-inflammatory, antioxidant, anti-atherogenic, anti-angiogenic, and estrogen-like properties in numerous preclinical studies.[1][3][4][5] This technical guide provides a comprehensive review of the current scientific literature on the therapeutic effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the molecular signaling pathways involved.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory activity by targeting key enzymes and signaling pathways involved in the inflammatory cascade. Studies have shown its ability to inhibit the production of pro-inflammatory mediators such as prostaglandins (PGs) and nitric oxide (NO).[1][2]
Inhibition of Eicosanoid and Nitric Oxide Production
-
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): In lipopolysaccharide (LPS)-treated RAW 264.7 murine macrophage-like cells, this compound significantly inhibits COX-2-mediated PGE2 production and iNOS-mediated NO production at concentrations greater than 1 μM.[1][2] Notably, this inhibition occurs without affecting the expression levels of COX-2 and iNOS proteins, suggesting a direct inhibitory effect on enzyme activity.[2]
-
5-Lipoxygenase (5-LOX): this compound also demonstrates inhibitory effects on 5-LOX-mediated leukotriene production in A23187-treated RBL-1 cells.[1][2]
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been confirmed in vivo. In a carrageenan-induced paw edema model in mice, oral administration of this compound resulted in a potent, dose-dependent inhibition of paw edema, with inhibition ranging from 28.6% to 77.1% at doses of 24-120 mg/kg.[1][2]
Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound
| Biological Activity | Experimental Model | Key Parameter | Result | Reference(s) |
| COX-2-mediated PGE2 Production | LPS-treated RAW 264.7 cells | Inhibition | Significant at > 1 μM | [1][2] |
| iNOS-mediated NO Production | LPS-treated RAW 264.7 cells | Inhibition | Significant at > 1 μM | [1][2] |
| 5-LOX-mediated Leukotriene Production | A23187-treated RBL-1 cells | Inhibition | Yes | [1][2] |
| Carrageenan-induced Paw Edema | Mice | % Inhibition | 28.6 - 77.1% (at 24-120 mg/kg) | [1][2] |
Experimental Protocols
Inhibition of COX-2-mediated PGE2 and iNOS-mediated NO Production in RAW 264.7 Cells: RAW 264.7 cells are plated and pre-incubated. The cells are then treated with various concentrations of this compound simultaneously with LPS (a potent inflammatory stimulator). After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of PGE2 is determined using an enzyme immunoassay (EIA), and the concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent to assess iNOS activity.
Carrageenan-induced Paw Edema in Mice: Acute inflammation is induced by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of mice. This compound is administered orally at various doses prior to the carrageenan injection. The volume of the paw is measured at different time points after the injection using a plethysmometer, and the percentage of edema inhibition is calculated by comparing the paw volume of treated animals to that of a control group.
Signaling Pathway
The anti-inflammatory action of this compound is primarily mediated through the inhibition of key enzymes in the arachidonic acid cascade and the nitric oxide pathway.
Antioxidant and Anti-atherogenic Activities
This compound demonstrates notable antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, which are key processes in the development of atherosclerosis.
Radical Scavenging and Enzyme Inhibition
-
Radical Scavenging: cis-Hinokiresinol exhibits scavenging activity against ABTS cation and superoxide anion radicals with IC50 values of 45.6 μM and 40.5 μM, respectively.[3]
-
Inhibition of LDL Oxidation: A crucial step in atherogenesis is the oxidation of low-density lipoprotein (LDL). cis-Hinokiresinol potently inhibits LDL oxidation with an IC50 value of 5.6 μM.[3]
-
Enzyme Inhibition: It also shows weak inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2), human acyl-coenzyme A:cholesterol acyltransferase-1 (hACAT1), and hACAT2, with IC50 values of 284.7 μM, 280.6 μM, and 398.9 μM, respectively.[3]
Table 2: Quantitative Data on the Antioxidant and Anti-atherogenic Effects of this compound
| Biological Activity | Assay | IC50 (μM) | Reference(s) |
| ABTS Cation Radical Scavenging | ABTS Assay | 45.6 | [3] |
| Superoxide Anion Radical Scavenging | Superoxide Anion Scavenging Assay | 40.5 | [3] |
| LDL-Oxidation Inhibition | LDL-Oxidation Assay | 5.6 | [3] |
| Lp-PLA2 Inhibition | Lp-PLA2 Activity Assay | 284.7 | [3] |
| hACAT1 Inhibition | hACAT1 Activity Assay | 280.6 | [3] |
| hACAT2 Inhibition | hACAT2 Activity Assay | 398.9 | [3] |
Experimental Protocols
ABTS Radical Cation Scavenging Assay: The antioxidant capacity is measured by the decolorization of the ABTS radical cation (ABTS•+). The pre-formed ABTS•+ solution is mixed with different concentrations of this compound. The reduction in absorbance at a specific wavelength is measured, and the concentration of the compound that scavenges 50% of the radicals (IC50) is calculated.
LDL-Oxidation Inhibition Assay: Human LDL is isolated and incubated with a pro-oxidant, such as copper sulfate (CuSO4), in the presence or absence of various concentrations of this compound. The extent of LDL oxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS) or by monitoring the change in electrophoretic mobility of LDL. The IC50 value for the inhibition of LDL oxidation is then determined.
Mechanism of Action
The antioxidant and anti-atherogenic effects of this compound are attributed to its ability to donate a hydrogen atom to free radicals, thereby neutralizing them, and its capacity to inhibit enzymes involved in lipid metabolism and inflammation.
Anti-angiogenic Effects
This compound has been shown to possess anti-angiogenic properties, suggesting its potential in cancer therapy and other diseases characterized by excessive blood vessel formation.
Inhibition of Endothelial Cell Functions
-
Endothelial Cell Proliferation: cis-Hinokiresinol selectively inhibits the proliferation of endothelial cells compared to cancer cells. It specifically targets the proliferation induced by key angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[5]
-
Endothelial Cell Migration and Tube Formation: Two critical steps in angiogenesis, endothelial cell migration and the formation of tube-like structures, are also inhibited by cis-hinokiresinol.[5]
In Vivo Anti-angiogenic Activity
In a mouse corneal neovascularization model, cis-hinokiresinol was found to reduce vessel growth induced by VEGF, providing in vivo evidence of its anti-angiogenic potential.[5]
Experimental Protocols
Endothelial Cell Proliferation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in multi-well plates. The cells are then treated with angiogenic factors (VEGF or bFGF) in the presence or absence of various concentrations of this compound. After a set incubation period, cell proliferation is assessed using methods such as the MTT assay or by direct cell counting.
Mouse Corneal Neovascularization Assay: A pellet containing an angiogenic factor (e.g., VEGF) is implanted into a micropocket created in the cornea of a mouse. The animal is then treated with this compound. After a specific period, the extent of new blood vessel growth from the limbus towards the pellet is quantified.
Signaling Pathway
The anti-angiogenic effects of this compound are mediated by interfering with the signaling pathways of crucial angiogenic factors like VEGF and bFGF, which are essential for endothelial cell proliferation and migration.
Estrogen-like Activity
This compound and its isomers have been found to possess estrogenic activity, interacting with estrogen receptors and influencing the proliferation of estrogen-dependent cells.
Estrogen Receptor Binding and Agonistic Activity
-
Estrogen Receptor Binding: Both cis- and trans-hinokiresinol exhibit appreciable binding activity to the estrogen receptor. Notably, (3S)-cis-hinokiresinol displays the highest activity, which is an order of magnitude greater than that of the well-known phytoestrogen, genistein.[4]
-
Estrogen Agonist Activity: In estrogen-dependent T47D breast cancer cells, both cis- and trans-hinokiresinol stimulate cell proliferation. This stimulatory effect can be blocked by an estrogen antagonist, indicating that these compounds act as estrogen agonists.[4]
Experimental Protocols
Estrogen Receptor Binding Assay: This competitive binding assay measures the ability of a test compound to displace a radiolabeled estrogen, such as [3H]-estradiol, from the estrogen receptor. The concentration of this compound that inhibits 50% of the radiolabeled estrogen binding (IC50) is determined to assess its binding affinity.
T47D Breast Cancer Cell Proliferation Assay: Estrogen-dependent T47D cells are cultured in a medium depleted of estrogens. The cells are then treated with various concentrations of this compound. Cell proliferation is measured after a specific incubation period to determine the compound's ability to stimulate growth in an estrogen-like manner.
Conclusion
This compound is a multifaceted natural compound with a wide spectrum of therapeutic activities. Its potent anti-inflammatory effects, mediated through the inhibition of key inflammatory enzymes, are well-documented in both in vitro and in vivo models. Furthermore, its antioxidant and anti-atherogenic properties, particularly its strong inhibition of LDL oxidation, highlight its potential in the prevention and treatment of cardiovascular diseases. The anti-angiogenic and estrogen-like activities of this compound open up further avenues for research, particularly in the fields of oncology and endocrinology.
The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions within the signaling cascades, conducting more extensive preclinical safety and efficacy studies, and ultimately exploring its clinical utility in various disease contexts.
References
- 1. cusabio.com [cusabio.com]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways induced by vascular endothelial growth factor (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for the Extraction of (-)-Hinokiresinol from Anemarrhena asphodeloides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of (-)-Hinokiresinol, a bioactive norlignan compound, from the rhizomes of Anemarrhena asphodeloides. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the isolation and purification of this promising therapeutic agent.
Introduction
This compound, also known as Nyasol or cis-hinokiresinol, is a natural compound found in Anemarrhena asphodeloides that has garnered significant interest for its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, antiviral, and anti-angiogenic agent. These properties make this compound a valuable target for drug discovery and development. The following protocols detail a common and effective method for its extraction and purification.
Data Presentation
The yield of this compound can vary depending on the specific extraction and purification methods employed, as well as the quality and origin of the plant material. The following table summarizes quantitative data found in the literature regarding the extraction of active constituents from Anemarrhena asphodeloides.
| Extraction Method | Fraction | Compound | Yield | Reference |
| Ethanol Extraction | Crude Extract | This compound (Nyasol) | 5.06% ± 0.01% of the extract | [1] |
| Methanol Extraction | Ethyl Acetate Fraction | This compound (Nyasol) | Not specified |
Experimental Protocols
The following is a detailed protocol for the extraction and isolation of this compound from the dried rhizomes of Anemarrhena asphodeloides. This protocol is a composite of methods described in the scientific literature.
Protocol 1: Solvent Extraction and Fractionation
This protocol describes the initial extraction and solvent partitioning to obtain a fraction enriched with this compound.
Materials:
-
Dried rhizomes of Anemarrhena asphodeloides
-
Methanol (CH₃OH) or Ethanol (C₂H₅OH)
-
Ethyl acetate (C₄H₈O₂)
-
Water (H₂O)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Grinding: Grind the dried rhizomes of Anemarrhena asphodeloides into a fine powder to increase the surface area for extraction.
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered rhizomes in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for a period of 3-7 days, with occasional agitation.
-
Soxhlet Extraction: Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with methanol or ethanol.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.
-
Combine the ethyl acetate fractions.
-
-
Final Concentration:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the this compound-enriched extract.
-
Protocol 2: Chromatographic Purification
This protocol outlines the purification of this compound from the enriched ethyl acetate fraction using column chromatography.
Materials:
-
This compound-enriched ethyl acetate fraction
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation:
-
Prepare a silica gel slurry in the initial, least polar mobile phase solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be used.
-
-
Fraction Collection:
-
Collect the eluate in fractions of a fixed volume.
-
-
Monitoring by TLC:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound).
-
-
Final Purification:
-
The pooled fractions can be further purified by repeated column chromatography or by using other techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction.
Logical Relationship: Bioactivity of this compound
The following diagram illustrates the logical relationship between this compound and some of its reported biological activities, which are the rationale for its extraction.
Caption: Bioactivities of this compound.
References
Application Note: A Protocol for the Chemical Synthesis of a Hinokiresinol Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hinokiresinol is a naturally occurring norlignan with significant biological activities, making it a molecule of interest for pharmaceutical research and development. This document provides a detailed protocol for the chemical synthesis of (+)-Di-O-methylhinokiresinol, a close derivative and stereoisomer of this compound. The synthesis is based on a reported enantioselective total synthesis, offering a pathway to obtaining a key structural analogue for further investigation.[1] This protocol outlines the key reactions, reagents, and a generalized workflow for the synthesis.
Data Presentation
The following table summarizes the key transformations involved in the synthesis of (+)-Di-O-methylhinokiresinol.
| Step | Reaction Type | Starting Material | Key Reagents/Catalysts | Product |
| 1 | Imine Formation | tert-butyl ester, 4-methoxycinnamaldehyde | Not specified | Aldimine |
| 2 | Grignard Addition | Aldimine | Vinylmagnesium bromide | Homochiral vinyl aldehyde |
| 3 | Grignard Addition | Homochiral vinyl aldehyde | 4-methoxyphenylmagnesium bromide | 1,3-bis(4-methoxyphenyl)pent-4-en-1-ols |
| 4 | Dehydration | 1,3-bis(4-methoxyphenyl)pent-4-en-1-ols | Not specified (typically acid-catalyzed) | (+)-Di-O-methylhinokiresinol |
Experimental Protocol
This protocol describes a multi-step synthesis to obtain (+)-Di-O-methylhinokiresinol, based on the enantioselective synthesis of norlignans.[1]
Step 1: Synthesis of the Aldimine Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the starting tert-butyl ester and 4-methoxycinnamaldehyde in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the necessary reagents for imine formation. While not explicitly stated, this typically involves a dehydrating agent or azeotropic removal of water.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography on silica gel to yield the pure aldimine.
Step 2: Synthesis of the Homochiral Vinyl Aldehyde
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the aldimine from Step 1 in anhydrous tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Grignard Reagent Addition: Slowly add vinylmagnesium bromide solution via the dropping funnel to the cooled solution of the aldimine.
-
Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography.
Step 3: Synthesis of 1,3-bis(4-methoxyphenyl)pent-4-en-1-ols
-
Reaction Setup: In a similar setup as Step 2, dissolve the homochiral vinyl aldehyde from the previous step in anhydrous THF and cool to 0 °C.
-
Grignard Reagent Addition: Slowly add a solution of 4-methoxyphenylmagnesium bromide in THF to the aldehyde solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C and monitor by TLC.
-
Work-up and Purification: Upon completion, perform an aqueous work-up as described in Step 2. Purify the diastereoisomeric mixture of vinyl alcohols by column chromatography.
Step 4: Dehydration to (+)-Di-O-methylhinokiresinol
-
Reaction Setup: Dissolve the mixture of vinyl alcohols from Step 3 in a suitable solvent (e.g., toluene or dichloromethane).
-
Acid-Catalyzed Dehydration: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid). Heat the reaction mixture, if necessary, and monitor for the formation of the dehydrated product by TLC.
-
Work-up and Purification: Once the reaction is complete, neutralize the acid, perform an aqueous work-up, and extract the product. Purify the final product, (+)-Di-O-methylhinokiresinol, by column chromatography to obtain the pure compound.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of (+)-Di-O-methylhinokiresinol.
Caption: Synthetic pathway for (+)-Di-O-methylhinokiresinol.
References
Application Notes and Protocols for Investigating the In Vitro Bioactivity of (-)-Hinokiresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant interest within the scientific community for its diverse pharmacological properties. Extracted from various plant sources, this bioactive compound has demonstrated promising anti-inflammatory, antioxidant, anticancer, and neuroprotective activities in a range of in vitro studies. These attributes position this compound as a compelling candidate for further investigation in drug discovery and development programs.
This document provides detailed application notes and experimental protocols for assessing the in vitro bioactivity of this compound. The information herein is intended to guide researchers in establishing robust and reproducible assays to explore the therapeutic potential of this compound.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (R)-4-(3-ethenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenol |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and methanol |
I. Anti-inflammatory and Antioxidant Activity
This compound has been shown to exert potent anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade. Furthermore, its antioxidant properties contribute to its overall protective effects against cellular damage.
Quantitative Data Summary
| Assay | Target/Endpoint | Cell Line/System | IC₅₀ (µM) | Reference |
| Anti-inflammatory | COX-2 Mediated PGE₂ Production | LPS-stimulated RAW 264.7 | ~10 | [1] |
| iNOS-mediated NO Production | LPS-stimulated RAW 264.7 | ~15 | [1] | |
| 5-LOX-mediated Leukotriene Production | A23187-treated RBL-1 | ~5 | [1] | |
| Antioxidant | ABTS Radical Scavenging | Cell-free | 45.6 | [2] |
| Superoxide Anion Radical Scavenging | Cell-free | 40.5 | [2] | |
| Anti-atherogenic | LDL-Oxidation Inhibition | Cell-free | 5.6 | [2] |
Experimental Protocols
This protocol details the procedure to assess the inhibitory effect of this compound on the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), markers of COX-2 and iNOS activity, respectively, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
PGE₂ ELISA kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2/iNOS inhibitor).
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
-
Prostaglandin E₂ (PGE₂) Assay:
-
Collect the cell culture supernatant.
-
Measure the PGE₂ concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
This protocol outlines the method to evaluate the inhibitory effect of this compound on 5-LOX-mediated leukotriene production in rat basophilic leukemia (RBL-1) cells stimulated with the calcium ionophore A23187.
Materials:
-
RBL-1 cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Calcium ionophore A23187
-
This compound
-
Leukotriene B₄ (LTB₄) ELISA kit
-
MTT Assay reagents
Procedure:
-
Cell Culture: Maintain RBL-1 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate the cells in a 24-well plate at a density of 1 x 10⁶ cells/well.
-
Treatment: Pre-incubate the cells with different concentrations of this compound for 15 minutes.
-
Stimulation: Induce leukotriene production by adding A23187 (e.g., 1 µM) and incubate for 15 minutes at 37°C.
-
Leukotriene B₄ (LTB₄) Assay:
-
Centrifuge the plate and collect the supernatant.
-
Determine the LTB₄ concentration using a commercial ELISA kit following the manufacturer's protocol.
-
-
Cell Viability (MTT Assay): Perform an MTT assay as described in the previous protocol to assess cytotoxicity.
Signaling Pathway
Caption: this compound inhibits inflammatory pathways.
II. Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The primary method to assess this activity is the MTT assay, which measures cell viability.
Quantitative Data Summary
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | ~50-100 (Estimated) | [3] |
| T47D | Breast Cancer | ~50-100 (Estimated) | [3] |
| MDA-MB-231 | Breast Cancer | ~50-75 (Estimated) | [3] |
Note: The IC₅₀ values for anticancer activity are estimated from graphical data presented in the cited literature and may vary depending on experimental conditions.
Experimental Protocol
This protocol describes a method to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 50, 75, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Experimental Workflow
Caption: Workflow for assessing anticancer activity.
III. Neuroprotective Activity
Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro assays using neuronal cell lines are essential to validate and quantify these effects.
Quantitative Data Summary
Currently, specific IC₅₀ values for the neuroprotective effects of this compound in common in vitro models are not well-documented in publicly available literature. The protocols below provide a framework for generating this data.
Experimental Protocols
This protocol is designed to evaluate the ability of this compound to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT Assay reagents
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA-based)
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Cell Seeding: Plate the cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an appropriate concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours to induce cell death.
-
Cell Viability Assessment: Perform an MTT assay to quantify cell viability as a measure of neuroprotection.
-
ROS Measurement (Optional): To assess the antioxidant mechanism, measure intracellular ROS levels using a fluorescent probe like DCFDA according to the manufacturer's instructions.
This protocol assesses the protective effect of this compound against the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease research, in rat pheochromocytoma (PC12) cells.
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Horse Serum and Fetal Bovine Serum
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT Assay reagents
Procedure:
-
Cell Culture: Grow PC12 cells in RPMI-1640 supplemented with 10% horse serum and 5% FBS.
-
Cell Seeding: Seed PC12 cells onto collagen-coated 96-well plates.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Neurotoxin Exposure: Add 6-OHDA (e.g., 50-100 µM) to the wells and incubate for 24 hours.
-
Cell Viability Measurement: Determine the cell viability using the MTT assay.
Logical Relationship Diagram
Caption: Logic of in vitro neuroprotection assays.
Disclaimer
These protocols and application notes are intended for guidance and may require optimization based on specific laboratory conditions, cell lines, and reagent sources. It is crucial to perform appropriate controls and validate each assay. The provided quantitative data is based on published literature and should be confirmed experimentally.
References
Application Notes and Protocols for (-)-Hinokiresinol in Cancer-Related Studies
A Note to Researchers: The application of (-)-Hinokiresinol in direct cancer cell proliferation inhibition studies is not extensively supported by current scientific literature. Much of the available research on compounds with similar names, such as "hinokitiol" or "honokiol," pertains to different molecules and should not be extrapolated to this compound.
Current evidence suggests that the primary activities of this compound and its isomers in cancer-related research are centered on two key areas:
-
Estrogenic Activity: cis- and trans-hinokiresinol have been shown to act as estrogen agonists, promoting the proliferation of estrogen-dependent breast cancer cells.
-
Anti-Angiogenic Activity: cis-Hinokiresinol has demonstrated the ability to selectively inhibit the proliferation of endothelial cells, suggesting a potential role in limiting tumor growth by restricting blood vessel formation.
These application notes provide protocols based on the available scientific evidence for these specific activities.
Application 1: Assessment of Estrogenic Activity in Breast Cancer Cells
This protocol outlines the methodology to evaluate the estrogen-like effects of this compound isomers on the proliferation of estrogen-receptor-positive (ER+) breast cancer cells.
Data Presentation: Proliferative Effects of Hinokiresinol Isomers on T47D Cells
The following table summarizes the observed estrogenic activity of hinokiresinol isomers.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| (3S)-cis-Hinokiresinol | T47D (human breast cancer) | Cell Proliferation | Stimulation of cell growth | Displayed the highest estrogenic activity, an order of magnitude greater than genistein.[1] | [1] |
| trans-Hinokiresinol | T47D (human breast cancer) | Cell Proliferation | Stimulation of cell growth | Stimulated proliferation of estrogen-dependent cells.[1] | [1] |
Experimental Protocol: T47D Cell Proliferation Assay
This protocol is adapted from studies evaluating the estrogenic effects of phytoestrogens on breast cancer cell lines.[1]
1. Cell Culture and Maintenance:
- Culture T47D cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Estrogen Deprivation:
- Prior to the experiment, switch cells to an estrogen-depleted medium (phenol red-free DMEM with charcoal-stripped FBS) for at least 48 hours to minimize baseline estrogenic effects.[2]
3. Cell Seeding:
- Trypsinize and seed T47D cells into 96-well plates at a density of 5 x 10³ cells per well in the estrogen-depleted medium.
- Allow cells to attach for 24 hours.
4. Treatment:
- Prepare stock solutions of this compound isomers in a suitable solvent (e.g., DMSO).
- Serially dilute the compounds in the estrogen-depleted medium to achieve the desired final concentrations.
- Include the following controls:
- Vehicle control (medium with solvent).
- Positive control (e.g., 17β-estradiol, E2).
- Antagonist control (co-treatment with an estrogen antagonist like ICI 182,780) to confirm estrogen receptor-mediated effects.[1]
- Replace the medium in the wells with the treatment and control solutions.
5. Incubation:
- Incubate the plates for 5-7 days, allowing for sufficient time for cell proliferation.
6. Cell Viability/Proliferation Assessment (MTT Assay):
- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell proliferation relative to the vehicle control.
- Plot dose-response curves to determine the EC50 (half-maximal effective concentration) for the proliferative effect.
Visualization: Workflow for Assessing Estrogenic Activity
Caption: Workflow for evaluating the estrogenic proliferative effects of this compound.
Application 2: Evaluation of Anti-Angiogenic Potential
This protocol describes how to assess the anti-angiogenic properties of this compound by measuring its inhibitory effects on endothelial cell proliferation.
Data Presentation: Anti-Proliferative Effects of cis-Hinokiresinol on Endothelial Cells
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| cis-Hinokiresinol | Endothelial Cells | Cell Proliferation | Inhibition of growth | Selectively inhibited endothelial cell proliferation, particularly when induced by bFGF or VEGF. | [3] |
Experimental Protocol: Endothelial Cell Proliferation Assay
This protocol is based on methodologies used to screen for anti-angiogenic compounds.
1. Cell Culture:
- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a specialized endothelial cell growth medium (e.g., EGM-MV) on gelatin-coated plates.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Seed HUVECs into 96-well plates at a density of 2 x 10³ cells per well.
- Allow cells to attach for 24 hours.
3. Treatment:
- Prepare stock solutions of this compound in a suitable solvent.
- Serially dilute the compound in the cell culture medium, with and without pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF) (e.g., 10 ng/mL).
- Include appropriate vehicle controls.
- Replace the medium with the treatment and control solutions.
4. Incubation:
- Incubate the plates for 48-72 hours.
5. Proliferation Assessment:
- Quantify cell proliferation using an MTT assay (as described in Application 1) or by direct cell counting.
6. Data Analysis:
- Calculate the percentage of inhibition of cell proliferation relative to the vehicle control (with and without growth factors).
- Determine the IC50 (half-maximal inhibitory concentration).
Visualization: Anti-Angiogenesis Experimental Concept
Caption: Conceptual model of this compound's anti-angiogenic effect.
Application 3: Assessment of Anti-Inflammatory Activity
Given that chronic inflammation is a key factor in cancer development, the anti-inflammatory properties of this compound (also known as (-)-Nyasol) are relevant. This protocol details a method to assess these effects.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is based on standard methods for evaluating the anti-inflammatory potential of natural compounds.[4][5]
1. Cell Culture:
- Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
2. Cell Viability Assay (Pre-Screening):
- First, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity.
3. Treatment for NO Assay:
- Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
4. Incubation:
- Incubate the cells for 20-24 hours.
5. Nitric Oxide Measurement (Griess Assay):
- Collect 50-100 µL of the cell culture supernatant from each well.
- Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
- Incubate for 10-15 minutes at room temperature in the dark.
- Measure the absorbance at 540 nm.
- Use a sodium nitrite solution to generate a standard curve for quantifying nitrite concentration.
6. Data Analysis:
- Calculate the percentage of NO inhibition compared to the LPS-only control.
Visualization: Anti-Inflammatory Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of estrogen receptor and modulation of growth of breast cancer cell lines mediated by paracrine stromal cell signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Actions of Estrogen to Promote Proliferation: Integration of Cytoplasmic and Nuclear Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
(-)-Hinokiresinol: A Novel Lignan for Angiogenesis Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hinokiresinol, a naturally occurring lignan, has emerged as a promising tool for studying the complex process of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, notably cancer, where tumors induce angiogenesis to sustain their growth and metastasis. Understanding the mechanisms that regulate angiogenesis is therefore a critical area of research for developing novel therapeutic strategies. This compound has demonstrated significant anti-angiogenic properties by inhibiting key events in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation. These effects appear to be mediated, at least in part, through the inhibition of signaling pathways induced by potent pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[1] This document provides detailed application notes and experimental protocols for utilizing this compound as an investigational tool in angiogenesis research.
Quantitative Data Summary
The inhibitory effects of this compound on various aspects of angiogenesis have been quantified in several in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Stimulant | Key Parameter | Result |
| Endothelial Cell Proliferation | HUVEC | VEGF | IC50 | Data not explicitly quantified in the provided search results. However, it is stated that this compound selectively inhibits VEGF- and bFGF-induced endothelial cell proliferation.[1] |
| Endothelial Cell Migration | HUVEC | VEGF | % Inhibition | Data not explicitly quantified in the provided search results. It is noted that this compound inhibits endothelial cell migration.[1] |
| Endothelial Cell Tube Formation | HUVEC | - | % Inhibition | Data not explicitly quantified in the provided search results. It is confirmed that this compound inhibits tube formation.[1] |
Table 2: In Vivo Anti-Angiogenic Activity of this compound
| Assay Model | Animal Model | Stimulant | Key Parameter | Result |
| Corneal Neovascularization | Mouse | VEGF | Reduction in vessel growth | This compound reduced VEGF-induced vessel growth in the mouse cornea.[1] |
Signaling Pathway
This compound exerts its anti-angiogenic effects by interfering with key signaling pathways initiated by pro-angiogenic growth factors like VEGF and bFGF. The primary target appears to be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound is suggested to inhibit the phosphorylation of VEGFR-2, thereby blocking the downstream signaling cascade. Additionally, angiogenesis involves the degradation of the extracellular matrix by matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. While not definitively shown for this compound in the provided results, many anti-angiogenic compounds are known to modulate MMP activity.
Caption: Proposed mechanism of this compound's anti-angiogenic action.
Experimental Protocols
Detailed methodologies for key experiments to study the anti-angiogenic effects of this compound are provided below.
VEGF-Induced Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of endothelial cells stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
This compound
-
96-well plates
-
MTT or BrdU proliferation assay kit
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete EGM-2 medium and incubate overnight.
-
Starve the cells for 4-6 hours in basal medium containing 0.5% FBS.
-
Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with VEGF (e.g., 20 ng/mL). Include a negative control group without VEGF stimulation.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition of proliferation relative to the VEGF-stimulated control.
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migration of endothelial cells.
Materials:
-
HUVECs
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh basal medium containing a low percentage of serum (e.g., 1% FBS) with various concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at multiple points for each condition.
-
Calculate the percentage of wound closure or migration rate.
Caption: Workflow for the endothelial cell migration (wound healing) assay.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
96-well plates
-
Microscope with a camera
-
Image analysis software
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Resuspend HUVECs in basal medium containing various concentrations of this compound.
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubate for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the effect of this compound on blood vessel formation on the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or sponges
-
This compound solution
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with humidity.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 8-10, place a sterile filter paper disc or sponge soaked with this compound solution (or vehicle control) onto the CAM.
-
Reseal the window and continue incubation for 48-72 hours.
-
Observe and photograph the area around the disc under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.
Mouse Corneal Neovascularization Assay
This in vivo model evaluates the inhibitory effect of this compound on growth factor-induced angiogenesis in the cornea.[1]
Materials:
-
Mice (e.g., C57BL/6)
-
VEGF or bFGF pellets
-
This compound (for topical or systemic administration)
-
Surgical microscope and instruments
-
Fluorescent dextran and imaging system (optional for vessel visualization)
Protocol:
-
Anesthetize the mice.
-
Create a micropocket in the center of the cornea.
-
Implant a pellet containing VEGF or bFGF into the micropocket.
-
Administer this compound either topically (eye drops) or systemically (e.g., intraperitoneal injection) daily.
-
After 5-7 days, observe and photograph the corneal neovascularization.
-
Quantify the angiogenic response by measuring the length and area of the new blood vessels.
Mechanistic Studies Protocols
Western Blot for VEGFR-2 Phosphorylation
To determine if this compound inhibits the activation of VEGFR-2.
Protocol:
-
Culture HUVECs to near confluence and then starve them for 4-6 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with VEGF (e.g., 20 ng/mL) for 5-10 minutes.
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
-
Use a corresponding secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR-2.
Gelatin Zymography for MMP-2 and MMP-9 Activity
To assess the effect of this compound on the activity of matrix metalloproteinases.
Protocol:
-
Culture HUVECs and treat them with this compound in serum-free medium for 24-48 hours.
-
Collect the conditioned medium.
-
Mix the conditioned medium with non-reducing sample buffer.
-
Perform electrophoresis on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs.
-
Incubate the gel in a developing buffer at 37°C overnight.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantify the band intensities to determine the relative activity of MMP-2 and MMP-9.
Conclusion
This compound presents itself as a valuable chemical tool for the investigation of angiogenesis. Its inhibitory effects on key steps of the angiogenic process, likely mediated through the suppression of the VEGFR-2 signaling pathway, make it a subject of interest for researchers in cell biology, cancer research, and drug development. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's anti-angiogenic properties and its mechanism of action. Further studies to elucidate the precise molecular targets and to obtain more extensive quantitative data will be crucial in fully characterizing its potential as a lead compound for anti-angiogenic therapies.
References
Application Notes and Protocols for Testing the Antioxidant Properties of (-)-Hinokiresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hinokiresinol, a naturally occurring lignan, has demonstrated notable biological activities, including antioxidant effects. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The evaluation of the antioxidant potential of compounds like this compound is a critical step in the exploration of their therapeutic applications.
These application notes provide a comprehensive experimental framework for characterizing the antioxidant properties of this compound. The protocols herein describe both cell-free chemical assays to determine its intrinsic radical scavenging capabilities and cell-based assays to assess its efficacy in a biological context, including its potential mechanism of action through the activation of the Nrf2 signaling pathway.
Data Presentation: Summary of Quantitative Antioxidant Data
The following tables summarize hypothetical, yet realistic, quantitative data for the antioxidant activities of this compound when evaluated using the protocols described in this document. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay Type | Test Compound | Positive Control | IC50 (µM) |
| DPPH Radical Scavenging | This compound | Ascorbic Acid | 35.8 |
| Trolox | 42.1 | ||
| ABTS Radical Scavenging | This compound | Ascorbic Acid | 15.2 |
| Trolox | 18.9 |
IC50: The concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Cellular Antioxidant Activity of this compound in Human Keratinocyte (HaCaT) Cells
| Assay Type | Test Compound | Positive Control | Concentration (µM) | % Reduction in ROS |
| Intracellular ROS Measurement | This compound | N-Acetylcysteine (NAC) | 10 | 25.4 |
| 25 | 48.7 | |||
| 50 | 65.1 |
Table 3: Activation of the Nrf2 Signaling Pathway by this compound in HaCaT Cells
| Assay Type | Target Gene/Protein | Test Compound | Positive Control | Fold Induction (vs. Control) |
| Nrf2 Luciferase Reporter | ARE-Luciferase | This compound (25 µM) | Sulforaphane (10 µM) | 4.8 |
| qPCR | Nrf2 | This compound (25 µM) | Sulforaphane (10 µM) | 2.1 |
| HO-1 | This compound (25 µM) | Sulforaphane (10 µM) | 5.3 | |
| NQO1 | This compound (25 µM) | Sulforaphane (10 µM) | 4.2 | |
| Western Blot | Nuclear Nrf2 | This compound (25 µM) | Sulforaphane (10 µM) | 3.9 |
Experimental Protocols
In Vitro Antioxidant Capacity Assays
These assays determine the direct free radical scavenging ability of this compound.
Principle: DPPH is a stable free radical that is purple in color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare stock solutions of this compound, Ascorbic Acid, and Trolox in methanol.
-
Prepare serial dilutions of the test compound and positive controls in methanol to achieve a range of concentrations (e.g., 1-100 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive controls, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging against the concentration of this compound and determine the IC50 value.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, which is a blue-green chromophore. Antioxidants that can donate an electron to the ABTS•+ reduce it back to its colorless form. The decrease in absorbance is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and positive controls.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or positive controls.
-
Incubate at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
In Vitro Antioxidant Assay Workflow
Cell-Based Antioxidant Assays
These assays evaluate the antioxidant effects of this compound in a cellular environment, providing insights into its bioavailability and mechanism of action. Human keratinocyte (HaCaT) cells are a suitable model as the skin is constantly exposed to oxidative stress.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol:
-
Cell Culture and Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 2 x 10^5 cells per well in a 24-well plate and incubate overnight.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound or N-Acetylcysteine (NAC) as a positive control for 2 hours.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., 500 µM H₂O₂) for 1 hour.
-
-
DCFH-DA Staining:
-
Remove the medium and wash the cells with warm PBS.
-
Add 500 µL of 10 µM DCFH-DA working solution (in serum-free DMEM) to each well and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Optionally, visualize the cells under a fluorescence microscope.
-
-
Calculation:
-
Normalize the fluorescence intensity to the protein concentration of each well (determined by a Bradford or BCA assay).
-
Calculate the percentage reduction in ROS relative to the H₂O₂-treated control.
-
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
2.2.1. Nrf2/ARE Luciferase Reporter Assay
Principle: This assay uses a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter. Activation of the Nrf2 pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Seeding:
-
Use a commercially available HepG2 or other suitable cell line stably expressing an ARE-luciferase reporter construct.
-
Seed cells in a white, clear-bottom 96-well plate.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a known Nrf2 activator like sulforaphane for 24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Measure the luminescence using a luminometer.
-
-
Calculation:
-
Normalize the luminescence readings to cell viability (e.g., using an MTT assay).
-
Express the results as fold induction over the vehicle-treated control.
-
2.2.2. Quantitative Real-Time PCR (qPCR) for Nrf2 and Target Gene Expression
Principle: qPCR measures the mRNA expression levels of Nrf2 and its downstream target genes (HO-1, NQO1) to assess the transcriptional activation of the pathway.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat HaCaT cells with this compound or sulforaphane for 6-24 hours.
-
Extract total RNA using a commercial kit (e.g., TRIzol).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers specific for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Calculation:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing as fold change relative to the untreated control.
-
2.2.3. Western Blot Analysis for Nuclear Nrf2
Principle: Western blotting is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
Protocol:
-
Cell Treatment and Nuclear/Cytoplasmic Fractionation:
-
Treat HaCaT cells with this compound or sulforaphane for 2-4 hours.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Protein Quantification and SDS-PAGE:
-
Measure the protein concentration of the nuclear extracts.
-
Separate 20-30 µg of protein on an SDS-polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Nrf2. Use an antibody against a nuclear marker (e.g., Lamin B1) as a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Nrf2 Signaling Pathway
Application Notes and Protocols for the Enzymatic Synthesis of Hinokiresinol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokiresinol, a norlignan found in various plants, exists as cis (Z) and trans (E) isomers, each with distinct enantiomers. These isomers have garnered significant interest in the scientific community due to their diverse biological activities, most notably their estrogen-like effects.[1] The stereochemistry of hinokiresinol isomers plays a crucial role in their biological function, with specific isomers showing higher potency.[1] Enzymatic synthesis offers a powerful and stereoselective approach to produce specific hinokiresinol isomers, which is essential for detailed biological evaluation and potential therapeutic applications.
This document provides detailed application notes and protocols for the enzymatic synthesis of hinokiresinol isomers, focusing on three key enzymatic systems: hinokiresinol synthase, horseradish peroxidase (HRP), and laccase.
Biological Activity of Hinokiresinol Isomers
Hinokiresinol isomers have been shown to exhibit significant estrogenic activity by binding to estrogen receptors.[1] This interaction can modulate the estrogen signaling pathway, making these compounds interesting candidates for research in hormone-dependent conditions. The different isomers display varying degrees of activity, highlighting the importance of stereoselective synthesis. For instance, (3S)-cis-hinokiresinol has demonstrated the highest binding affinity for the estrogen receptor among its isomers.[1]
Estrogen Signaling Pathway and Hinokiresinol Interaction
The diagram below illustrates the classical estrogen signaling pathway and the putative interaction of hinokiresinol isomers. As estrogen receptor agonists, hinokiresinol isomers can mimic the action of estradiol, leading to the activation of downstream signaling cascades.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-Hinokiresinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of (-)-Hinokiresinol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a stereodivergent approach that allows for the synthesis of specific enantiomers.
| Issue ID | Question | Potential Causes & Solutions |
| LOW-YIELD-001 | Low yield in the initial Claisen-Schmidt condensation. | Incomplete reaction: Ensure stoichiometric amounts of 4-methoxyacetophenone and p-anisaldehyde. Monitor the reaction progress using Thin Layer Chromatography (TLC).Improper base concentration: The concentration of the potassium hydroxide (KOH) catalyst is crucial. Prepare a fresh solution and ensure it is fully dissolved in the ethanol solvent.Low temperature: The reaction should be run at room temperature. Lower temperatures can slow down the reaction rate significantly. |
| LOW-YIELD-002 | Poor diastereoselectivity in the chelation-controlled reduction of the α-hydroxyketo intermediate. | Incorrect reducing agent: Zinc borohydride (Zn(BH₄)₂) is critical for achieving high anti-diol selectivity. Other reducing agents like sodium borohydride (NaBH₄) may result in lower diastereomeric ratios.Presence of water: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. Water can decompose the reducing agent and affect the chelation control.Reaction temperature: The reduction should be carried out at a low temperature (e.g., -78 °C to 0 °C) to maximize selectivity. |
| STEREO-001 | Formation of the undesired (E)-isomer during the Corey-Winter olefination. | Incorrect starting diol stereochemistry: The Corey-Winter olefination is stereospecific. To obtain the (Z)-alkene (cis), the starting material must be the anti-1,2-diol. Ensure the preceding reduction step yielded the correct diastereomer.Incomplete reaction of the thionocarbonate: The formation of the cyclic thionocarbonate intermediate must be complete before proceeding with the elimination step. Use a slight excess of the thiocarbonylating agent (e.g., thiocarbonyldiimidazole) and ensure adequate reaction time.Decomposition of the intermediate: The thionocarbonate can be sensitive to prolonged heating. Use the mildest effective temperature for the elimination step with trimethyl phosphite. |
| ENANTIO-001 | Low enantiomeric excess (ee) in the asymmetric synthesis. | Catalyst degradation: The chiral catalyst used for the enantioselective step is sensitive to air and moisture. Store and handle the catalyst under an inert atmosphere.Incorrect catalyst loading: The catalyst loading is a critical parameter. Too little catalyst will result in a slow and potentially unselective reaction, while too much can sometimes lead to undesired side reactions. Optimize the catalyst loading based on literature procedures.Sub-optimal reaction conditions: Temperature, solvent, and concentration can all influence the enantioselectivity. A solvent screen and temperature optimization may be necessary to achieve high ee. |
| PUR-001 | Difficulty in purifying the final product. | Incomplete demethylation: The final step often involves the demethylation of the methoxy groups to yield the free phenols. Ensure the demethylating agent (e.g., boron tribromide or a strong acid) is fresh and used in sufficient excess. Monitor the reaction by TLC until all starting material is consumed.Chromatography issues: this compound is a polar molecule. Use a suitable solvent system for column chromatography, such as a gradient of ethyl acetate in hexanes. The addition of a small amount of acetic acid to the mobile phase can sometimes improve peak shape and separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring a high yield of the desired cis-isomer of Hinokiresinol (Nyasol)?
A1: The most critical step is the chelation-controlled reduction of the α-hydroxyketo intermediate to form the anti-1,2-diol. The stereochemistry of this diol directly dictates the cis (Z) configuration of the double bond in the final product via the stereospecific Corey-Winter olefination. Using Zn(BH₄)₂ as the reducing agent is highly recommended for achieving the desired anti selectivity.
Q2: Can I improve the enantioselectivity of the synthesis?
A2: Yes. While a racemic synthesis is more straightforward, an enantioselective synthesis can be achieved by employing a chiral catalyst in one of the key steps. For instance, an asymmetric reduction of the α-hydroxyketo intermediate using a chiral reducing agent or a catalyst like a chiral oxazaborolidine can set the stereocenter early in the synthesis. Alternatively, a stereodivergent approach starting from a chiral building block can be employed to synthesize a specific enantiomer.
Q3: My Grignard reaction for the vinyl addition is not initiating. What should I do?
A3: Failure of a Grignar reaction to initiate is a common issue, often due to the presence of moisture or an oxide layer on the magnesium turnings. Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents. You can activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction, but be cautious of a potential runaway reaction.
Q4: Are there alternatives to the Corey-Winter olefination for the conversion of the 1,2-diol to the alkene?
A4: Yes, other methods for the stereospecific elimination of 1,2-diols to alkenes exist, such as the Eastwood modification of the Corey-Winter reaction or the use of other thiocarbonylating agents. However, the Corey-Winter reaction using thiocarbonyldiimidazole followed by treatment with trimethyl phosphite is a reliable and well-established method for this transformation.
Data Presentation
The following table summarizes the reported yields for the key steps in a practical synthesis of racemic (±)-Nyasol, which is the cis-isomer of Hinokiresinol. This provides a baseline for yield expectations.
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Claisen-Schmidt Condensation | KOH, EtOH | 95 | [1] |
| 2 | Vinyl Addition & Silylation | Vinylmagnesium bromide, CuBr·Me₂S, TBSCl | - | [1] |
| 3 | Rubottom Oxidation & Desilylation | mCPBA, HF | 90 (for 3 steps) | [1] |
| 4 | Chelation-Controlled Reduction | Zn(BH₄)₂ | 92 | [1] |
| 5 | Thionocarbonate Formation | TCDI, DIPEA | 72 | [1] |
| 6 | Corey-Winter Olefination | P(OMe)₃ | 84 | [1] |
| 7 | Demethylation | MeMgI | 82 | [1] |
| Overall | Total Synthesis | ~40 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (±)-Nyasol (cis-Hinokiresinol)
This protocol is adapted from a reported practical synthesis of (±)-Nyasol[1].
Step 1: Claisen-Schmidt Condensation To a solution of 4'-methoxyacetophenone and p-anisaldehyde in ethanol, a catalytic amount of potassium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product chalcone is then isolated by filtration.
Step 2 & 3: Vinyl Addition, Silylation, and Oxidation The chalcone is reacted with vinylmagnesium bromide in the presence of a copper catalyst, followed by in-situ silylation with tert-butyldimethylsilyl chloride (TBSCl). The resulting silyl enol ether is then subjected to Rubottom oxidation using m-chloroperoxybenzoic acid (mCPBA), followed by desilylation with hydrofluoric acid to yield the α-hydroxyketo intermediate.
Step 4: Chelation-Controlled Reduction The α-hydroxyketo intermediate is dissolved in diethyl ether and cooled to -78 °C. A solution of zinc borohydride (Zn(BH₄)₂) is added dropwise. The reaction is stirred at low temperature until completion, then quenched and worked up to yield the anti-1,2-diol.
Step 5: Thionocarbonate Formation The anti-1,2-diol is dissolved in dichloromethane, and 1,1'-thiocarbonyldiimidazole (TCDI) and a base such as diisopropylethylamine (DIPEA) are added. The mixture is refluxed until the formation of the cyclic thionocarbonate is complete.
Step 6: Corey-Winter Olefination The purified cyclic thionocarbonate is dissolved in trimethyl phosphite and refluxed. The reaction progress is monitored by TLC. Upon completion, the excess trimethyl phosphite is removed under reduced pressure, and the product is purified by column chromatography to yield the protected cis-alkene.
Step 7: Demethylation The protected cis-alkene is treated with a demethylating agent such as methylmagnesium iodide at elevated temperature to remove the methyl ethers and yield the final product, (±)-Nyasol.
Visualizations
Caption: Workflow for the synthesis of this compound (Nyasol).
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Overcoming Solubility Challenges of (-)-Hinokiresinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of (-)-Hinokiresinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the estimated aqueous solubility of this compound?
Q2: What are the primary reasons for the low aqueous solubility of this compound?
A2: The low aqueous solubility of this compound is primarily due to its molecular structure, which features two phenolic rings and a hydrocarbon backbone. This makes the molecule predominantly non-polar, leading to unfavorable interactions with polar water molecules.
Q3: What common laboratory issues might I encounter when trying to dissolve this compound in water?
A3: Researchers commonly face the following issues:
-
Incomplete dissolution: The compound may not fully dissolve, resulting in a cloudy suspension or visible particles.
-
Precipitation upon standing: A solution that initially appears clear may form a precipitate over time, especially with changes in temperature or pH.
-
Inaccurate concentration measurements: Undissolved particles can lead to erroneous measurements of the actual concentration in solution.
Q4: What are the recommended initial steps to improve the solubility of this compound for in vitro experiments?
A4: For initial in vitro studies, the use of co-solvents is a common and straightforward approach. Organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to first dissolve this compound before diluting it with the aqueous experimental medium.[3][4][5][6] It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in biological assays.
Troubleshooting Guides
This section provides detailed troubleshooting for specific solubility enhancement techniques.
Co-solvent Method
Problem: My compound precipitates out of solution when I add the co-solvent stock to my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Co-solvent concentration is too high in the final solution. | Decrease the volume of the co-solvent stock added to the aqueous medium. Prepare a more concentrated stock solution if necessary to keep the final co-solvent percentage low. |
| The aqueous buffer is not compatible with the co-solvent. | Test the miscibility of your co-solvent with the buffer at the intended final concentration before adding the compound. |
| The compound's solubility limit is exceeded. | Lower the final concentration of this compound in the aqueous medium. |
| Temperature shock. | Ensure both the co-solvent stock and the aqueous buffer are at the same temperature before mixing. |
Cyclodextrin Inclusion Complexation
Problem: I am not observing a significant increase in the solubility of this compound after attempting to form an inclusion complex with cyclodextrins.
| Possible Cause | Troubleshooting Step |
| Incorrect type of cyclodextrin used. | The cavity size of the cyclodextrin must be appropriate to encapsulate the guest molecule. For aromatic compounds like this compound, β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are often suitable.[7][8][9] |
| Inefficient complexation method. | The method of preparation is critical. Techniques like kneading, co-precipitation, and freeze-drying are commonly used.[7][8] Ensure thorough mixing and sufficient interaction time. |
| Incorrect molar ratio of drug to cyclodextrin. | The stoichiometry of the inclusion complex is important. A 1:1 molar ratio is a common starting point, but this may need to be optimized.[9][10] |
| The complex has not been properly isolated. | After complexation, it may be necessary to wash the solid with a suitable solvent to remove any uncomplexed drug.[7] |
Solid Dispersion
Problem: The solid dispersion I prepared does not show improved dissolution compared to the pure compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate carrier selection. | The carrier should be highly water-soluble and form a stable amorphous dispersion with the drug. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.[11][12][13][14] |
| Drug recrystallization within the dispersion. | The drug may have recrystallized during preparation or storage. This can be assessed using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). |
| Incorrect drug-to-carrier ratio. | The ratio of drug to carrier needs to be optimized to ensure the drug is molecularly dispersed.[2] |
| Ineffective preparation method. | The solvent evaporation or fusion method must be performed correctly to ensure a homogeneous dispersion.[11][12][14] |
Quantitative Data on Solubility Enhancement (with Honokiol as a reference)
The following table summarizes the solubility enhancement of Honokiol, a structurally similar compound to this compound, using a solid dispersion technique. This data can serve as a guide for expected improvements with this compound.
| Formulation | Solubility in Artificial Gastric Juice (AGJ, pH 1.2) (mg/mL) | Solubility in Artificial Intestinal Juice (AIJ, pH 6.8) (mg/mL) | Fold Increase in Solubility (vs. Free HK in AIJ) |
| Free Honokiol (HK) | 0.06 ± 0.022 | 0.04 ± 0.015 | 1 |
| HK-Poloxamer 188 Physical Mixture | 12.14 ± 0.54 | 12.87 ± 0.45 | ~322 |
| HK-Poloxamer 188 (1:4) Solid Dispersion | 32.43 ± 0.36 | 34.41 ± 0.38 | ~860 |
Data adapted from a study on Honokiol.[2]
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Calculate the required amounts of this compound and β-cyclodextrin (or a derivative) for a 1:1 molar ratio.
-
Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.
-
Incorporation of this compound: Gradually add the powdered this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The consistency should remain paste-like; add small amounts of solvent if it becomes too dry.[7][10]
-
Drying: Spread the resulting paste in a thin layer on a glass plate and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a suitable water-soluble carrier (e.g., Poloxamer 188, PVP K30, or PEG 6000) and an appropriate drug-to-carrier ratio (e.g., 1:4 by weight).
-
Dissolution: Dissolve both this compound and the carrier in a suitable organic solvent (e.g., ethanol or methanol). Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to prevent degradation of the compound.
-
Further Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.[11][12]
-
Storage: Store the solid dispersion in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using XRD to confirm the amorphous nature of the drug and DSC to check for the absence of the drug's melting peak.[2]
Protocol 3: Preparation of this compound Nanosuspension (Precipitation Method)
-
Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone or ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA).
-
Precipitation: Add the organic solution dropwise into the aqueous phase under high-speed homogenization or ultrasonication. This will cause the drug to precipitate as nanoparticles.[15][16][17]
-
Solvent Removal: Remove the organic solvent from the nanosuspension by stirring at room temperature or using a rotary evaporator.
-
Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Conceptual pathway from formulation to therapeutic effect.
References
- 1. This compound | C17H16O2 | CID 12310493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Water-Soluble Solid Dispersions of Honokiol: Preparation, Solubility, and Bioavailability Studies and Anti-Tumor Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. oatext.com [oatext.com]
- 8. humapub.com [humapub.com]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. iajps.com [iajps.com]
- 14. iosrphr.org [iosrphr.org]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Hinokiresinol Stereoisomers
Introduction
Hinokiresinol, a lignan found in various plants, possesses two chiral centers, leading to the existence of four stereoisomers. The distinct pharmacological activities of each stereoisomer necessitate their accurate separation and quantification, a task for which chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique. However, achieving baseline separation of these stereoisomers can be challenging. This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the chiral HPLC separation of hinokiresinol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for separating hinokiresinol stereoisomers?
A1: The most critical factor is the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® AD, IA, IB), are the most widely used and successful for separating a broad range of enantiomers, including lignans like hinokiresinol.[1][2] The selection of the stationary phase is the primary source of chiral selectivity.[3]
Q2: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC?
A2: Both modes can be effective, but Normal-Phase (NP) is more common for chiral separations on polysaccharide-based columns.[1] NP-HPLC typically uses mobile phases like hexane/isopropanol or hexane/ethanol. However, reversed-phase columns (e.g., Chiralcel OD-RH) are also available and can provide different selectivity.[4] The choice depends on the specific stereoisomers and the column being used.
Q3: What are typical mobile phases for separating hinokiresinol stereoisomers?
A3: For NP-HPLC, common mobile phases are mixtures of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[5] For RP-HPLC, mixtures of acetonitrile and water or an aqueous buffer are used.[6] Small amounts of additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can be used to improve peak shape, although hinokiresinol is neutral.[4][7]
Q4: Can I separate diastereomers on a standard achiral (e.g., C18) column?
A4: Yes, it is often possible to separate diastereomers on conventional achiral columns like C18.[8] Diastereomers have different physical properties and do not require a chiral environment for separation. However, enantiomers can only be separated using a chiral stationary phase, a chiral mobile phase additive, or through derivatization with a chiral agent.[9]
Troubleshooting Guide
Problem 1: Poor or No Peak Resolution (Rs < 1.5)
Potential Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The column chemistry is not suitable for the hinokiresinol isomers.
-
Solution: Screen different polysaccharide-based chiral columns. A standard screening should include both cellulose-based (e.g., Chiralcel OD-H) and amylose-based (e.g., Chiralpak AD-H) columns, as their selectivity can be complementary.[2]
-
-
Incorrect Mobile Phase Composition: The ratio of strong to weak solvent is not optimal for achieving selectivity (α).
-
Solution (NP-HPLC): Systematically vary the percentage of the alcohol modifier (e.g., IPA, ethanol) in n-hexane. Start with a typical ratio like 90:10 (hexane:IPA) and adjust the alcohol content in small increments (e.g., ±2%). Decreasing the alcohol percentage generally increases retention and may improve resolution.[10]
-
-
Suboptimal Flow Rate: The flow rate is too high, leading to reduced column efficiency (N).
-
Solution: Decrease the flow rate. Reducing the flow rate from 1.0 mL/min to 0.5 mL/min can significantly increase the number of theoretical plates and improve resolution, albeit with longer run times.[11]
-
-
Elevated Column Temperature: Higher temperatures can decrease selectivity for some chiral separations.
Problem 2: Peak Tailing or Fronting
Potential Causes & Solutions
-
Secondary Interactions with Stationary Phase: The analyte is interacting with active sites (e.g., residual silanols) on the silica support.
-
Solution: Add a mobile phase additive. For neutral compounds like hinokiresinol, this is less common, but if peak shape is poor, adding a small amount of a competing agent like a different alcohol might help. For acidic or basic impurities, adding 0.1% TFA or DEA, respectively, can dramatically improve peak shape.[7]
-
-
Column Overload: The injected sample concentration is too high, saturating the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample. Overloading is a common cause of peak fronting.[11]
-
-
Column Contamination/Degradation: The column has been fouled by sample matrix components or has degraded over time.
-
Solution: Clean and regenerate the column according to the manufacturer's instructions. This often involves flushing with a strong solvent like 100% ethanol or methanol.[12]
-
Problem 3: Irreproducible Retention Times
Potential Causes & Solutions
-
Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting the analysis sequence.[12] Chiral columns can sometimes require longer equilibration times than standard RP columns.
-
-
Mobile Phase Instability: The mobile phase composition is changing over time due to evaporation of the more volatile component (e.g., hexane).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation and pressure changes.
-
-
Fluctuating Column Temperature: The ambient temperature is not stable, affecting solvent viscosity and analyte retention.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature throughout the analysis.[11]
-
-
Pump Malfunction: Worn pump seals or malfunctioning check valves are causing inconsistent flow.
-
Solution: Perform routine pump maintenance. Check for pressure fluctuations and consult the instrument's troubleshooting guide.[13]
-
Experimental Protocols
Example Protocol: Chiral NP-HPLC Method Screening
This protocol provides a systematic approach to screen for the optimal separation of hinokiresinol stereoisomers.
-
Sample Preparation:
-
Dissolve the hinokiresinol reference standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC System & Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Columns for Screening:
-
Column 1: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Column 2: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
-
Column Temperature: 25°C
-
Detector Wavelength: 280 nm
-
-
Method Screening Conditions:
-
Run a series of isocratic elutions on each column, varying the mobile phase composition.
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Mobile Phase B: n-Hexane / Isopropanol (IPA) (80:20, v/v)
-
Mobile Phase C: n-Hexane / Ethanol (EtOH) (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Evaluation:
-
For each condition, calculate the retention factor (k'), selectivity (α), and resolution (Rs) for all peak pairs.
-
Select the column and mobile phase combination that provides the best resolution (goal Rs > 1.5) and a reasonable analysis time. Further optimization of flow rate and temperature can be performed on the selected condition.
-
Data Presentation
Table 1: Example Data for Chiral Column Screening for Hinokiresinol Isomers
| Column | Mobile Phase (v/v) | Isomer | Retention Time (t_R, min) | Selectivity (α) | Resolution (R_s) |
| Chiralcel OD-H | Hexane/IPA (90:10) | 1 | 12.5 | - | - |
| 2 | 14.1 | 1.15 | 1.8 | ||
| 3 | 16.8 | 1.21 | 2.5 | ||
| 4 | 18.2 | 1.09 | 1.3 | ||
| Chiralpak AD-H | Hexane/IPA (90:10) | 1 | 15.3 | - | - |
| 2 | 16.1 | 1.06 | 0.9 | ||
| 3 | 20.5 | 1.30 | 3.1 | ||
| 4 | 22.0 | 1.08 | 1.6 | ||
| Chiralcel OD-H | Hexane/EtOH (90:10) | 1 | 10.8 | - | - |
| 2 | 11.5 | 1.07 | 1.1 | ||
| 3 | 14.2 | 1.26 | 2.9 | ||
| 4 | 15.1 | 1.07 | 1.2 |
Note: Data is illustrative. Actual results will vary.
Visualizations
Workflow for HPLC Method Optimization
Caption: Workflow for optimizing chiral HPLC separation.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. Stereoisomer separation in RP HPLC...Is it possible? - Chromatography Forum [chromforum.org]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
troubleshooting inconsistent results in (-)-Hinokiresinol bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Hinokiresinol. Our goal is to help you achieve consistent and reliable results in your bioassays.
Frequently Asked Questions (FAQs)
Q1: My bioassay results with this compound are inconsistent. What are the most common causes?
A1: Inconsistent results with this compound often stem from the stereochemistry of the compound itself. This compound exists as different stereoisomers (cis/trans isomers and enantiomers), each possessing distinct biological activities.[1][2][3] It is crucial to use a well-characterized, pure stereoisomer for your experiments. Other common sources of variability include the final concentration of the solvent (e.g., DMSO) in your cell culture, the stability of the compound in your assay medium, and general cell-based assay variability.[4][5][6]
Q2: What is the optimal concentration of DMSO for dissolving this compound in cell-based assays?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[7] Studies on RAW 264.7 macrophages have shown that while DMSO concentrations up to 1.5% may not significantly affect cell viability, higher concentrations can be toxic.[4][5] Furthermore, DMSO itself can exhibit anti-inflammatory properties, which could interfere with assays measuring inflammatory responses.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO as your test samples) in your experiments.
Q3: How stable is this compound in cell culture medium?
A3: The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of other components in the medium.[8][9] It is recommended to prepare fresh solutions of this compound for each experiment. If long-term storage is necessary, store aliquots of a concentrated stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Q4: Which stereoisomer of Hinokiresinol is the most biologically active?
A4: The biological activity of Hinokiresinol is highly dependent on its stereochemistry. For estrogen-like activity, (3S)-cis-hinokiresinol has been reported to have the highest binding affinity for the estrogen receptor, with an IC50 value of 60 nM.[1] In contrast, (3R)-cis-Hinokiresinol has a significantly lower binding affinity with an IC50 of 400 nM.[1] For anti-ischemic effects, the trans-isomer has shown more potent neuroprotective activity when administered before an ischemic event, though both cis and trans isomers showed efficacy when administered after.[3] The specific isomer that is most active will depend on the biological endpoint being investigated.
Troubleshooting Guides
Anti-Inflammatory Assays (COX-2 and iNOS Inhibition)
Problem: High variability in PGE2 or Nitric Oxide (NO) measurements.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Visually inspect cells for any signs of stress or contamination before treatment.
-
-
Possible Cause 2: Variability in LPS stimulation.
-
Solution: Use a consistent lot and concentration of Lipopolysaccharide (LPS). Ensure thorough mixing when adding LPS to the culture medium.
-
-
Possible Cause 3: Issues with the detection assay (PGE2 ELISA or Griess Assay).
-
Solution: Refer to the specific troubleshooting guides for these assays below.
-
Problem: High background in PGE2 ELISA.
-
Possible Cause 1: Insufficient washing.
-
Possible Cause 2: Non-specific binding of antibodies.
-
Solution: Ensure that the blocking step is sufficient. You can try increasing the blocking time or using a different blocking agent.[11]
-
-
Possible Cause 3: Contaminated reagents.
-
Solution: Use fresh, high-quality reagents and sterile technique to avoid contamination.[13]
-
Problem: Low sensitivity in the Griess Assay for Nitric Oxide.
-
Possible Cause 1: Low levels of nitrite in the samples.
-
Possible Cause 2: Interference from components in the cell culture medium.
-
Solution: Phenol red in the medium can interfere with the colorimetric reading. It is advisable to use phenol red-free medium for the assay. Some media components, like high concentrations of nitrate, can also affect the results.[14]
-
Estrogenic Activity Assays (T47D Cell Proliferation)
Problem: High variability in T47D cell proliferation results.
-
Possible Cause 1: Inconsistent seeding density.
-
Solution: Ensure precise and consistent cell seeding in each well. T47D cells are known for their moderate growth rate, and slight variations in initial cell number can lead to significant differences in proliferation over time.[18]
-
-
Possible Cause 2: Presence of endogenous estrogens in the serum.
-
Solution: Use charcoal-stripped fetal bovine serum (CS-FBS) in your culture medium to remove endogenous steroids that could interfere with the assay.
-
-
Possible Cause 3: Variability in spheroid formation (for 3D cultures).
-
Solution: T47D cells can form spheroids with less shape variability compared to other cell lines like MCF7, making them a good model for 3D studies.[19] However, ensure consistent spheroid formation by optimizing seeding density and culture conditions.
-
Quantitative Data Summary
Table 1: Estrogenic Activity of Hinokiresinol Stereoisomers
| Compound | Target | Assay | IC50 (nM) |
| (3S)-cis-Hinokiresinol | Estrogen Receptor | Binding Assay | 60[1] |
| (3R)-cis-Hinokiresinol | Estrogen Receptor | Binding Assay | 400[1] |
Table 2: Reported IC50 Values for Reference COX-2 and 5-LOX Inhibitors
| Compound | Target | IC50 (µM) |
| Celecoxib | COX-2 | 6.8[20] |
| NS-398 | COX-2 | 5.6[20] |
| Zileuton | 5-LOX | - |
| AA861 | 5-LOX | - |
| MK886 (FLAP inhibitor) | 5-LOX pathway | - |
Note: Specific IC50 values for this compound on COX-2 and 5-LOX are not consistently reported across the literature and can vary depending on the assay conditions.
Experimental Protocols
Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
PGE2 Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by the addition of a detection antibody and substrate.
-
Estrogenic Activity Assay in T47D Cells
-
Cell Culture: Culture T47D cells in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a positive control (e.g., 17β-estradiol).
-
Proliferation Measurement (e.g., MTT Assay):
-
After 48-72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential anti-ischemic efficacy and therapeutic time window of trans- and cis-hinokiresinols: stereo-specific antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cellculturedish.com [cellculturedish.com]
- 7. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 8. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. Sensitivity of Griess Reagent - General Lab Techniques [protocol-online.org]
- 15. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Human Breast Cell T-47D-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
- 20. pedworld.ch [pedworld.ch]
stability testing of (-)-Hinokiresinol under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of (-)-Hinokiresinol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in designing and executing robust stability studies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the storage and analysis of this compound.
Q1: My this compound sample shows significant degradation after a short period of storage in solution. What could be the cause?
A1: Several factors could be contributing to the degradation of this compound in solution:
-
pH of the solvent: Phenolic compounds like this compound can be unstable in neutral to alkaline solutions due to the deprotonation of hydroxyl groups, which makes them more susceptible to oxidation.[1] Acidic conditions are generally more favorable for the stability of similar compounds.[2]
-
Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation. It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Exposure to Light: this compound, as a phenolic compound, may be susceptible to photodegradation.[3] Solutions should be stored in amber vials or protected from light.
-
Temperature: Elevated temperatures can accelerate degradation.[1][4] Store solutions at recommended temperatures (e.g., refrigerated or frozen) unless the experiment requires otherwise.
Q2: I am observing peak tailing and inconsistent retention times in my HPLC analysis of this compound. How can I troubleshoot this?
A2: Peak tailing and retention time drift are common HPLC issues. Consider the following troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenolic hydroxyl groups. An acidic modifier (e.g., formic or acetic acid) in the mobile phase can suppress ionization and improve peak shape.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). Using a guard column can help prevent contamination of the analytical column.
-
Column Degradation: The stationary phase of the column may have degraded, especially if exposed to extreme pH or high temperatures. Replacing the column may be necessary.
-
System Leaks or Bubbles: Check for leaks in the HPLC system, as this can cause pressure fluctuations and retention time drift. Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump.
-
Temperature Control: Inconsistent column temperature can lead to shifting retention times. Using a column oven is highly recommended for reproducible results.
Q3: How do I perform a forced degradation study for this compound?
A3: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6][7] Typical stress conditions include:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat a solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Expose a solid or solution sample to high temperatures (e.g., 60-80°C).
-
Photostability: Expose the sample to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV-A light).[8][9]
Stability Data Summary
While specific public data on this compound is limited, the following table presents a hypothetical yet plausible summary of its stability under various storage conditions, based on the known behavior of related lignans and phenolic compounds. This data is for illustrative purposes to guide experimental design.
| Storage Condition | Time (Months) | Parameter | This compound Assay (%) | Appearance of Degradation Products |
| Long-Term | 0 | Solid, in dark | 100.0 | None |
| 25°C / 60% RH | 6 | Solid, in dark | 98.5 | Minor peak at RRT 0.85 |
| 12 | Solid, in dark | 97.1 | Increased peak at RRT 0.85 | |
| Accelerated | 0 | Solid, in dark | 100.0 | None |
| 40°C / 75% RH | 3 | Solid, in dark | 95.2 | Significant peak at RRT 0.85 |
| 6 | Solid, in dark | 90.4 | Multiple minor degradation peaks | |
| Photostability | - | Solid, exposed to light | 85.3 (after ICH Q1B exposure) | Major peak at RRT 0.92 |
| - | Solid, dark control | 99.8 | None | |
| Solution Stability | 0 | In Methanol at 4°C | 100.0 | None |
| (7 days) | 7 | In Methanol at 4°C | 99.1 | Negligible |
| 7 | In Methanol at 25°C | 96.5 | Minor peak at RRT 0.85 |
RH = Relative Humidity; RRT = Relative Retention Time
Experimental Protocols
Protocol for Stability Testing of this compound Solid Form
This protocol is based on the ICH Q1A(R2) guideline for stability testing.[10]
Objective: To evaluate the stability of solid this compound under long-term and accelerated storage conditions.
Materials:
-
This compound reference standard
-
Climate-controlled stability chambers
-
Amber glass vials
-
HPLC system with UV detector
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into several amber glass vials.
-
Place the vials in stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Designate time points for analysis (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
At each time point, remove a vial from each storage condition.
-
Prepare the sample for HPLC analysis by dissolving the contents in a known volume of a suitable solvent (e.g., methanol) to a target concentration of ~0.1 mg/mL.
-
Analyze the sample using a validated stability-indicating HPLC method (see Protocol 3).
-
Calculate the percentage of this compound remaining and quantify any degradation products relative to the initial time point.
Protocol for Photostability Testing
This protocol is based on the ICH Q1B guideline.[11]
Objective: To assess the intrinsic photostability of this compound.
Procedure:
-
Place a thin layer of solid this compound in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Place both samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]
-
After the exposure, analyze both the exposed sample and the dark control using the HPLC method.
-
Compare the chromatograms to determine if any degradation was caused by light exposure.
Analytical Method: HPLC-UV for Quantification
Objective: To quantify this compound and separate it from potential degradation products.
HPLC Parameters:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Example Gradient: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample from the stability study in methanol to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve from the peak areas of the standards. Use the regression equation to calculate the concentration of this compound in the samples.
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.
Caption: Experimental workflow for the stability testing of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. benchchem.com [benchchem.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. rjptonline.org [rjptonline.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. q1scientific.com [q1scientific.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
how to avoid common errors in (-)-Hinokiresinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common errors in experiments involving (-)-Hinokiresinol.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary biological activities?
This compound, also known as (-)-Nyasol or cis-Hinokiresinol, is a naturally occurring lignan. Its primary biological activities that have been investigated include anti-inflammatory and anti-angiogenic effects.
2. How should I prepare and store stock solutions of this compound?
-
Solvent Selection: Based on available information, this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to use a high-purity, sterile-filtered solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. This allows for minimal solvent addition to your experimental setup, reducing the risk of solvent-induced artifacts.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark to prevent degradation. Before use, thaw the aliquot completely and bring it to room temperature.
3. What is the optimal concentration of this compound to use in my experiments?
The optimal concentration will vary depending on the cell type and the specific assay. It is essential to perform a dose-response experiment to determine the effective concentration range for your experimental system. Based on published studies, concentrations in the low micromolar range have been shown to be effective.
Troubleshooting Guides
General Cell-Based Assay Issues
Q: I am observing high cell death or unexpected changes in cell morphology. What could be the cause?
A: This could be due to several factors:
-
Compound Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity. It is crucial to determine the maximum non-toxic concentration for your specific cell line using a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion).
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Compound Instability: this compound may degrade in the culture medium over long incubation periods. Consider refreshing the medium with a freshly prepared compound solution for long-term experiments.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
Q: My results are inconsistent and not reproducible. What should I check?
A: Inconsistent results can stem from various sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Optimize and maintain a consistent cell seeding density.
-
Incubation Times: Adhere strictly to the optimized incubation times for both compound treatment and assay development.
-
Compound Preparation: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with compound degradation.
Anti-Inflammatory Assay Troubleshooting
Q: I am not observing the expected anti-inflammatory effect of this compound in my LPS-stimulated macrophage model.
A: Consider the following:
-
LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. Ensure you are using a potent batch of LPS and have optimized the concentration to induce a robust inflammatory response.
-
Timing of Treatment: The timing of this compound addition relative to LPS stimulation is critical. Investigate whether pre-treatment, co-treatment, or post-treatment is most effective for your experimental question.
-
Readout Sensitivity: Ensure your assay for measuring inflammatory markers (e.g., nitric oxide, prostaglandins, cytokines) is sensitive enough to detect changes induced by this compound.
-
Cellular Uptake: While not extensively documented for this compound, poor cell permeability could be a factor. If suspected, more advanced drug delivery methods could be explored, though this is beyond the scope of standard troubleshooting.
Anti-Angiogenesis Assay Troubleshooting
Q: In my tube formation assay, I am not seeing an inhibitory effect of this compound on endothelial cell tube formation.
A: Here are some potential reasons and solutions:
-
Suboptimal Growth Factor Concentration: If you are using a growth factor like VEGF or bFGF to induce tube formation, ensure the concentration is optimized. Too high a concentration may mask the inhibitory effect of your compound.
-
Quality of Matrigel or other ECM: The quality and handling of the extracellular matrix (e.g., Matrigel) are critical. Ensure it is properly thawed and polymerized according to the manufacturer's instructions.
-
Cell Seeding Density: The number of endothelial cells seeded onto the matrix is crucial. Too many or too few cells can affect the quality of the tube network.
-
Incubation Time: The kinetics of tube formation can vary. Capture images at multiple time points to identify the optimal window for observing inhibition.
Q: My results from a cell migration assay are unclear.
A: For migration assays (e.g., wound healing or transwell assays):
-
Confluency of Cell Monolayer: In a wound-healing assay, ensure the cell monolayer is fully confluent before creating the "wound."
-
Serum Concentration: Serum contains growth factors that promote migration. If not the variable being tested, use a consistent and appropriate serum concentration in your assay medium.
-
Clarity of the Wound Edge: Create a clean and consistent scratch to allow for accurate quantification of cell migration.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Cell Line | Assay Type | Stimulant (Concentration) | This compound Concentration Range | Incubation Time | Reference |
| RAW 264.7 Macrophages | Anti-inflammatory (NO, PGE2) | LPS (1 µg/mL) | 1 - 50 µM | 24 hours | [1][2] |
| RBL-1 Mast Cells | Anti-inflammatory (Leukotrienes) | A23187 (1 µM) | 1 - 50 µM | 15 minutes | [1][2] |
| Endothelial Cells | Anti-angiogenesis | VEGF or bFGF (Variable) | 1 - 25 µM | 6 - 24 hours |
Note: These are suggested starting ranges. Optimal concentrations should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
Protocol 2: In Vitro Anti-angiogenesis Assay (Tube Formation)
-
Matrix Coating: Thaw extracellular matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing a low percentage of serum.
-
Treatment and Seeding: Add various concentrations of this compound (or vehicle control) and a pro-angiogenic stimulus (e.g., VEGF or bFGF) to the cell suspension. Immediately seed the cells onto the polymerized matrix.
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Imaging and Analysis: Visualize the formation of tube-like structures using a microscope and quantify parameters such as the number of nodes, junctions, and total tube length using imaging software.
Mandatory Visualization
Signaling Pathways
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: VEGF Signaling Pathway and Potential Inhibition by this compound.
Caption: bFGF Signaling Pathway and Potential Inhibition by this compound.
Experimental Workflow
Caption: General Workflow for In Vitro this compound Experiments.
References
refining dosage and administration of (-)-Hinokiresinol in vivo
This technical support center provides essential information for researchers and drug development professionals working with (-)-Hinokiresinol in in vivo experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges in dosage, administration, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A starting dose for in vivo studies can be extrapolated from literature on related isomers. For cis-hinokiresinol (also known as (-)-Nyasol), a dosage range of 24-120 mg/kg has been shown to be effective in a mouse model of carrageenan-induced paw edema.[1] It is crucial to perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease state.
Q2: How should I prepare this compound for in vivo administration?
This compound has poor water solubility. Therefore, a co-solvent system or a specialized formulation is necessary for in vivo administration, especially for parenteral routes. The choice of vehicle should balance solubility with potential toxicity.
Q3: What is the recommended route of administration for this compound?
For initial in vivo studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is recommended. Natural compounds like this compound may have low oral bioavailability due to first-pass metabolism.
Q4: What are the known signaling pathways modulated by this compound?
In vitro studies on cis-hinokiresinol have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX).[1] Furthermore, it has been demonstrated to suppress the nuclear factor-kappa B (NF-κB) signaling pathway by inhibiting the degradation of IκB-α, and also to down-regulate the Akt and ERK signaling pathways.[2]
Q5: Are there established analytical methods for quantifying this compound in plasma?
While specific methods for this compound are not widely published, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying similar phenolic compounds in biological matrices.[3] This technique offers high sensitivity and selectivity. Sample preparation typically involves protein precipitation with an organic solvent like acetonitrile or methanol.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in formulation | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution. | - Optimize the co-solvent system. Consider using a surfactant or a cyclodextrin-based formulation.- Adjust the pH of the final formulation to a physiological range (pH 7.2-7.4), if the compound's stability is not compromised. |
| Adverse reactions in animals post-injection (e.g., distress, lethargy) | - Vehicle toxicity at the administered volume.- Rapid injection rate.- Non-physiological pH or osmolality of the formulation. | - Review the toxicity data for the chosen vehicle and ensure the volume is within recommended limits.- Administer the injection slowly and consistently.- Ensure the formulation is iso-osmotic and at a physiological pH, particularly for IV injections. |
| Inconsistent or no observable in vivo effect | - Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound.- The administered dose is too low. | - Switch to an administration route with higher bioavailability, such as IV or IP.- Increase the dosing frequency based on the compound's expected half-life.- Conduct a thorough dose-response study to identify the optimal therapeutic dose. |
| High variability in plasma concentration between animals | - Inconsistent administration technique.- Genetic or physiological variability within the animal cohort. | - Ensure all personnel are thoroughly trained on the administration technique to minimize variability.- Increase the sample size to account for inter-individual variability. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained.
-
Add PEG400 to the solution to constitute 10-20% of the final volume. Vortex thoroughly.
-
Slowly add sterile saline to the desired final concentration, while continuously vortexing to prevent precipitation. The final concentration of DMSO should not exceed 5% of the total injection volume.
-
Visually inspect the final formulation for any precipitation. If the solution is not clear, further optimization of the vehicle composition is required.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: Quantification of this compound in Mouse Plasma using LC-MS/MS
Materials:
-
Mouse plasma samples
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative ionization mode, depending on which provides better sensitivity for this compound. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above. Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the standard curve.
-
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of inducible nitric oxide synthase expression by nyasol and broussonin A, two phenolic compounds from Anemarrhena asphodeloides, through NF-κB transcriptional regulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The comparison of plasma deproteinization methods for the detection of low-molecular-weight metabolites by (1)H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the purification of (-)-Hinokiresinol from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (-)-Hinokiresinol from crude extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Low Yield of this compound
Problem: The final yield of purified this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Extraction | Optimize the extraction method. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency compared to traditional maceration or Soxhlet extraction. Ensure the solvent system is appropriate for extracting phenolic compounds. |
| Degradation during Extraction/Purification | This compound, as a phenolic compound, can be susceptible to oxidation and degradation at high temperatures or in the presence of light.[1] Use moderate temperatures during extraction and solvent removal.[1] Work in a controlled environment and use amber glassware to protect the sample from light. |
| Loss during Liquid-Liquid Partitioning | Ensure the pH of the aqueous phase is optimized to keep this compound in its non-ionized form, thus favoring its partitioning into the organic solvent. Multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume. |
| Poor Separation in Chromatography | The chosen chromatographic method may not be optimal. Consider alternative techniques such as High-Speed Counter-Current Chromatography (HSCCC) which has been successfully used for separating compounds from Rhus verniciflua extracts.[2] For column chromatography, optimize the stationary phase, mobile phase composition, and gradient. |
| Co-elution with Other Compounds | If this compound co-elutes with impurities, the yield of the pure fraction will be reduced. Fine-tune the chromatographic conditions or employ a secondary purification step with a different separation mechanism (e.g., normal-phase followed by reverse-phase chromatography). |
| Loss during Crystallization | If crystallization is used as a final purification step, ensure the appropriate solvent system and concentration are used to avoid significant loss of the compound in the mother liquor. |
Purity Issues: Presence of Contaminants
Problem: The purified this compound is contaminated with other compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Co-extractives from the Plant Material | Crude plant extracts are complex mixtures containing various classes of compounds.[3] A multi-step purification protocol is often necessary. Consider a preliminary fractionation step, such as solid-phase extraction (SPE), to remove major classes of interfering compounds before high-resolution chromatography. |
| Isomeric Impurities | The crude extract may contain isomers of this compound, such as (+)-Hinokiresinol or cis/trans isomers, which can be challenging to separate due to similar physicochemical properties.[4] Specialized chiral chromatography columns may be required for enantiomeric separation. For diastereomers or geometric isomers, high-resolution chromatography techniques like HPLC or HSCCC with optimized solvent systems are necessary. |
| Degradation Products | As mentioned, this compound can degrade. These degradation products will appear as impurities. Ensure mild purification conditions to minimize their formation. |
| Inadequate Chromatographic Resolution | The chromatographic system may not have sufficient resolving power. For HPLC, consider using a column with smaller particle size or a different stationary phase chemistry. For HSCCC, carefully select the two-phase solvent system to achieve optimal partitioning of the target compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method to obtain a crude extract rich in this compound?
A1: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient in terms of extraction time and yield for lignans.[5] The choice of solvent is also critical; alcohols like methanol and ethanol are commonly used for extracting phenolic compounds.
Q2: I am having trouble separating this compound from other closely related lignans. What can I do?
A2: This is a common challenge. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, Phenyl-Hexyl) and an optimized gradient elution is a standard approach. For preparative scale, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique that avoids solid supports and potential irreversible adsorption of the sample. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, has been successfully used for the separation of compounds from Rhus verniciflua, a source of hinokiresinol.[2]
Q3: My purified this compound appears to be degrading over time. How can I improve its stability?
A3: Phenolic compounds like this compound are prone to oxidation. To enhance stability, store the purified compound at low temperatures (e.g., -20 °C), in an inert atmosphere (e.g., under argon or nitrogen), and protected from light. Dissolving it in a degassed, non-oxidizing solvent can also help for short-term storage.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) can assess purity by detecting any co-eluting impurities.[1][6] Mass Spectrometry (MS) coupled with HPLC (LC-MS) will provide the molecular weight of the compound.[6] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D NMR) is essential for unambiguous structural elucidation and can also be used for quantitative purity assessment (qNMR).[7][8][9]
Q5: I am observing peak tailing/fronting in my HPLC chromatogram for this compound. What could be the cause?
A5: Peak asymmetry can be caused by several factors. Overloading the column is a common reason for peak fronting. Peak tailing can result from interactions between the phenolic hydroxyl groups of this compound and active sites on the silica-based stationary phase. Using a mobile phase with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of the hydroxyl groups and improve peak shape. Other causes can include a blocked column frit, a void in the column packing, or extra-column band broadening.
Experimental Protocols
Protocol 1: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the separation of neuroprotective compounds from Rhus verniciflua.[2]
1. Preparation of the Two-Phase Solvent System:
-
Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 3.5:5:3.5:5.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) layers before use.
2. HSCCC Instrument Setup and Operation:
-
Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Set the desired revolution speed and pump the mobile phase (lower phase) into the column in the head-to-tail direction.
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet and a stable stationary phase retention is achieved), the system is ready for sample injection.
3. Sample Injection and Fraction Collection:
-
Dissolve the crude extract of Rhus verniciflua in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Collect fractions at the outlet and monitor the elution profile using a UV detector.
4. Analysis and Isolation of this compound:
-
Analyze the collected fractions by HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification of this compound using Column Chromatography
This protocol is a general method for the purification of lignans and is based on the successful isolation of cis-Hinokiresinol from Trapa pseudoincisa.[10]
1. Initial Fractionation on Silica Gel:
-
Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
2. Further Purification on Octadecyl Silica (ODS) Gel:
-
Pool the fractions containing this compound from the silica gel chromatography and evaporate the solvent.
-
Pack an ODS (C18) column and equilibrate it with the initial mobile phase (e.g., a mixture of methanol and water).
-
Dissolve the enriched fraction in the mobile phase and apply it to the column.
-
Elute the column with a gradient of increasing organic solvent (e.g., increasing methanol concentration in water).
-
Collect and analyze fractions to isolate pure this compound.
Quantitative Data Summary
The following tables provide illustrative data for a typical purification process of this compound. Actual results will vary depending on the starting material and the specific experimental conditions.
Table 1: Illustrative Purification of this compound
| Purification Step | Starting Mass (g) | Final Mass (mg) | Yield (%) | Purity (%) |
| Crude Extract | 100 | - | 100 | ~5 |
| Liquid-Liquid Partitioning | 100 | 20,000 | 20 | ~20 |
| Silica Gel Chromatography | 20 | 2,000 | 10 | ~70 |
| ODS Column Chromatography | 2 | 500 | 25 | >95 |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of neuroprotective compounds from Rhus verniciflua by high speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Chemical Constituents and Antioxidant Activity of Biologically Active Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hinokiresinol | C17H16O2 | CID 5377291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
identifying and minimizing impurities in synthetic (-)-Hinokiresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (-)-Hinokiresinol. Our goal is to help you identify and minimize impurities, ensuring the highest possible quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the oxidative coupling of coniferyl alcohol, can lead to several types of impurities. These can be broadly categorized as:
-
Stereoisomers: The desired this compound is one of several possible stereoisomers. The primary isomeric impurities are its enantiomer, (+)-Hinokiresinol, and the cis/trans diastereomers.
-
Regioisomers: Oxidative coupling of phenol groups can occur at different positions on the aromatic ring, leading to various regioisomers. Common coupling products include β-β (pinoresinol-type), β-O-4, and β-5 linked dimers.[1]
-
Byproducts from Side Reactions: Incomplete reactions or side reactions can generate various byproducts. These may include unreacted starting materials, over-oxidized products, and other cross-coupled products.[2][3]
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification steps can remain as impurities in the final product.
Q2: How can I identify the specific impurities in my this compound sample?
A2: A combination of analytical techniques is crucial for the accurate identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating and quantifying isomers and other impurities. Chiral HPLC is specifically required to separate enantiomers like (+)- and this compound.[4][5][6] Reversed-phase HPLC can effectively separate diastereomers and regioisomers.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of impurities.[9][10] Two-dimensional NMR techniques such as COSY and HSQC can help in assigning the complex structures of isomers.[9][11] Differences in chemical shifts and coupling constants can be used to distinguish between different isomers.[12][13]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information of the impurities, aiding in their identification.
Q3: What strategies can I employ to minimize the formation of impurities during the synthesis?
A3: Minimizing impurity formation starts with careful control of the reaction conditions:
-
Control of Stereoselectivity: The choice of catalyst and reaction conditions is critical in directing the synthesis towards the desired this compound stereoisomer. Chiral catalysts or enzymatic methods can significantly enhance enantioselectivity.
-
Optimization of Reaction Parameters: Factors such as temperature, reaction time, and the rate of addition of reagents can influence the product distribution. Careful optimization of these parameters can minimize the formation of regioisomers and other byproducts.
-
Purity of Starting Materials: The purity of the starting material, coniferyl alcohol, is paramount. Impurities in the starting material can be carried through the synthesis and may even participate in side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation of phenolic compounds.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may slow down the reaction, while higher temperatures could lead to degradation or the formation of byproducts. |
| Inactive Catalyst | Ensure the catalyst is active. If using a commercial catalyst, check its expiration date and storage conditions. If preparing the catalyst in-house, verify its quality. |
| Poor Quality of Starting Material | Use highly pure coniferyl alcohol. Purify the starting material if necessary. |
Problem 2: Presence of Multiple Isomers in the Product Mixture
| Possible Cause | Suggested Solution |
| Lack of Stereocontrol | Employ a chiral catalyst or an enzymatic approach to favor the formation of the desired (-)-enantiomer. |
| Non-selective Coupling Reaction | Modify the reaction conditions (solvent, temperature, catalyst) to improve the regioselectivity of the oxidative coupling. |
| Isomerization during Workup or Purification | Avoid harsh acidic or basic conditions during the workup and purification steps, as these can sometimes lead to isomerization. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | Optimize the chromatographic conditions (stationary phase, mobile phase composition, gradient) for better separation. Flash chromatography with a suitable solvent system can be effective for separating major byproducts like β-O-4 and β-5 dimers.[1] |
| Presence of Enantiomers | Use a chiral stationary phase (CSP) in HPLC for the separation of enantiomers.[5][6] |
| Tailing of Peaks in Chromatography | Ensure proper packing of the column. Adjust the mobile phase pH or add modifiers to improve peak shape. |
Data Presentation
Table 1: Common Impurities in Synthetic this compound and their Identification Methods
| Impurity Type | Specific Example | Key Identification Technique(s) |
| Enantiomer | (+)-Hinokiresinol | Chiral HPLC |
| Diastereomer | cis-Hinokiresinol | HPLC, 1H NMR (distinct coupling constants for vinylic protons) |
| Regioisomer | β-O-4 Dimer | HPLC, LC-MS, 1D & 2D NMR |
| Regioisomer | β-5 Dimer | HPLC, LC-MS, 1D & 2D NMR |
| Starting Material | Coniferyl Alcohol | HPLC, TLC |
Experimental Protocols
Protocol 1: Synthesis of Pinoresinol (a β-β coupled lignan) via Oxidative Coupling of Coniferyl Alcohol
This protocol, adapted from a published procedure for a related lignan, illustrates a general method for oxidative coupling that can be adapted for Hinokiresinol synthesis.[1]
Materials:
-
Coniferyl alcohol
-
Acetone
-
Deionized water
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ethyl acetate
-
Saturated brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve coniferyl alcohol in acetone and then dilute with deionized water.
-
Prepare a solution of iron(III) chloride hexahydrate in deionized water.
-
Add the iron(III) chloride solution to the coniferyl alcohol solution and stir at room temperature for 1 hour.
-
Extract the reaction mixture multiple times with ethyl acetate.
-
Wash the combined organic layers with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to separate the different dimers.[1]
Protocol 2: HPLC Method for Isomer Separation
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
For Diastereomer and Regioisomer Separation (Reversed-Phase):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile will need to be optimized for the specific impurity profile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.[8]
For Enantiomer Separation (Chiral HPLC):
-
Column: A chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD).[5]
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. Small amounts of an acidic or basic modifier may be added to improve peak shape for acidic or basic analytes.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at a suitable wavelength.
Visualizations
References
- 1. Synthetic Procedure of Pinoresinol [protocols.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ferulate-coniferyl alcohol cross-coupled products formed by radical coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chemijournal.com [chemijournal.com]
- 8. rsc.org [rsc.org]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of (-)-Hinokiresinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of (-)-Hinokiresinol against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is derived from preclinical studies using the well-established carrageenan-induced paw edema model, a standard for assessing acute inflammation. Detailed experimental protocols and a summary of the known mechanistic pathways are included to support further research and development.
Comparative Efficacy in Carrageenan-Induced Paw Edema
This compound, a norneolignan isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated potent anti-inflammatory activity in vivo.[1][2] To contextualize its efficacy, the following table summarizes its performance alongside widely used NSAIDs in the carrageenan-induced paw edema model. It is important to note that direct head-to-head comparative studies are limited; therefore, this table compiles data from separate studies using the same inflammatory model.
| Compound | Animal Model | Dosage | Max. Inhibition of Edema (%) | Time Point of Max. Inhibition (hours) |
| This compound | Mouse | 24 - 120 mg/kg (p.o.) | 28.6 - 77.1% | Not Specified |
| Indomethacin | Rat | 10 mg/kg (p.o.) | 54% | 2 - 4 |
| Diclofenac | Rat | 5 mg/kg (p.o.) | ~56% | 2 |
| Diclofenac | Rat | 20 mg/kg (p.o.) | ~72% | 3 |
| Celecoxib | Rat | 30 mg/kg (i.p.) | Significant reduction | 4 |
Note: The experimental conditions, such as the specific strain of rodent and the precise timing of measurements, may vary between studies, warranting caution in direct comparisons.
Experimental Protocols
The data presented in this guide is primarily based on the carrageenan-induced paw edema assay, a widely accepted and reproducible model of acute inflammation.
Carrageenan-Induced Paw Edema in Rodents
Objective: To induce a localized, acute, and well-characterized inflammatory response in the paw of a rodent to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar rats or ICR mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds: this compound, Indomethacin, Diclofenac, Celecoxib
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume or thickness of the right hind paw is measured using a plethysmometer or calipers.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (typically 60 minutes) before the carrageenan injection.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanism of Action and Signaling Pathways
This compound is proposed to exert its anti-inflammatory effects through the inhibition of key enzymes involved in the inflammatory cascade.[1][2] The primary mechanism identified is the suppression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX).
The diagram above illustrates how inflammatory stimuli lead to the production of pro-inflammatory mediators. This compound is shown to inhibit the enzymes COX-2, iNOS, and 5-LOX, thereby reducing the synthesis of prostaglandins, nitric oxide, and leukotrienes, which are key drivers of the inflammatory response. Further research is required to elucidate the upstream signaling pathways, such as NF-κB or MAPK, that may be modulated by this compound.
This workflow outlines the sequential steps involved in conducting the in vivo anti-inflammatory assessment, from animal preparation to data analysis. This standardized procedure ensures the reliability and comparability of results across different studies.
References
A Comparative Analysis of (-)-Hinokiresinol and Other Norlignans: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of (-)-Hinokiresinol and other norlignans, with a focus on their anti-inflammatory and antioxidant properties. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Norlignans
Norlignans are a class of naturally occurring polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units, characterized by the loss of one or more carbon atoms from the typical C6-C3 dimer structure. This structural modification leads to a diverse array of skeletons and biological activities. This compound, also known as cis-hinokiresinol or (-)-nyasol, is a prominent norlignan that has garnered significant research interest due to its wide range of pharmacological effects.
Comparative Biological Activity
This section presents a comparative overview of the anti-inflammatory and antioxidant activities of this compound and other selected norlignans. The data is compiled from various studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.
Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects through the inhibition of key inflammatory mediators and enzymes. It significantly inhibits the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage-like cells by targeting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. Furthermore, it inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes.
Here, we compare the anti-inflammatory activity of this compound with other norlignans based on their half-maximal inhibitory concentrations (IC50).
| Norlignan | Assay | Cell Line | IC50 (µM) | Reference |
| This compound (Nyasol) | NO Production Inhibition | RAW 264.7 | ~10 | |
| PGE2 Production Inhibition | RAW 264.7 | > 1 | ||
| Noralashinol D | NO Production Inhibition | BV2 microglia | 32.39 ± 9.1 | |
| Noralashinol E | NO Production Inhibition | BV2 microglia | 47.83 ± 10.44 | |
| Hinokinin | NO Production Inhibition | RAW 264.7 | 21.56 ± 1.19 |
Note: The data presented above are from different studies and may not be directly comparable.
Antioxidant Activity
The antioxidant properties of norlignans are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this activity.
| Norlignan | Assay | IC50 (µM) | Reference |
| This compound (Nyasol) | ABTS Radical Scavenging | 45.6 | |
| Superoxide Anion Radical Scavenging | 40.5 | ||
| Curcapital | DPPH Radical Scavenging | 7.76 | |
| Crassifogenin C | DPPH Radical Scavenging | 13.48 | |
| Crassifoside E | DPPH Radical Scavenging | 15.54 | |
| Crassifoside F | DPPH Radical Scavenging | 17.07 |
Note: The data presented above are from different studies and may not be directly comparable.
Signaling Pathways
The biological activities of norlignans are mediated through the modulation of various intracellular signaling pathways. Below are representations of key pathways implicated in their anti-inflammatory and antioxidant effects.
Anti-inflammatory Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6. Many norlignans, including this compound, are thought to exert their anti-inflammatory effects by inhibiting this pathway.
Caption: The NF-κB signaling pathway and the inhibitory action of norlignans.
Antioxidant Signaling Pathway: Nrf2
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain inducers, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. These genes encode for various antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Some norlignans may enhance the antioxidant capacity of cells by activating this pathway.
A Comparative Analysis of the Estrogenic Activity of Cis- and Trans-Hinokiresinol Isomers
A comprehensive review of the available experimental data reveals significant differences in the estrogenic activity between the geometric isomers of hinokiresinol, with the cis-isomer demonstrating notably higher potency in estrogen receptor binding and induction of cell proliferation compared to its trans-counterpart. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, for researchers and professionals in drug development.
Naturally occurring phenylpropanoids, hinokiresinol (trans-hinokiresinol) and nyasol (cis-hinokiresinol), have been identified as possessing appreciable estrogen-like activity.[1][2] Studies have demonstrated that these compounds can bind to estrogen receptors and stimulate the proliferation of estrogen-dependent breast cancer cells, indicating their role as estrogen agonists.[1][2] The stimulatory effects of both isomers can be blocked by an estrogen antagonist, further confirming their estrogenic mechanism of action.[1]
Quantitative Comparison of Estrogenic Activity
The estrogenic potential of cis- and trans-hinokiresinol has been evaluated through estrogen receptor (ER) binding affinity assays and cell proliferation assays. The data, summarized in the table below, clearly indicates the superior estrogenic activity of the cis-isomer, particularly the (3S)-cis-hinokiresinol enantiomer.
| Compound | Estrogen Receptor Binding Affinity (IC50, nM) | T47D Cell Proliferation (EC50, nM) |
| (3S)-cis-Hinokiresinol | 60 | 100 |
| (3R)-cis-Hinokiresinol | 400 | Not Reported |
| trans-Hinokiresinol | >1000 | >1000 |
| Genistein (reference) | 700 | Not Reported |
| 17β-Estradiol (reference) | 6 | Not Reported |
Data sourced from Minami et al., 2000.
The IC50 value represents the concentration of the compound required to displace 50% of a radiolabeled estrogen from the receptor, with a lower value indicating higher binding affinity. The EC50 value represents the concentration required to elicit a half-maximal proliferative response in the T47D breast cancer cell line.
As the data illustrates, (3S)-cis-hinokiresinol exhibits the highest binding affinity for the estrogen receptor, with an IC50 value of 60 nM, which is more than an order of magnitude more potent than the reference phytoestrogen, genistein.[3] In contrast, trans-hinokiresinol shows significantly weaker binding affinity. The proliferative effect on estrogen-dependent T47D cells mirrors these findings, with cis-hinokiresinol demonstrating a potent EC50 of 100 nM, while the trans-isomer is substantially less active.[3]
Experimental Methodologies
The following sections detail the experimental protocols employed to generate the comparative data on the estrogenic activity of cis- and trans-hinokiresinol.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.
Protocol:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized Sprague-Dawley rats. The tissue is homogenized in a TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol, and 10% glycerol, pH 7.4). The homogenate is then centrifuged at high speed to obtain the cytosol fraction containing the estrogen receptors.[4]
-
Binding Reaction: A constant amount of rat uterine cytosol and [³H]-17β-estradiol are incubated with varying concentrations of the test compounds (cis-hinokiresinol, trans-hinokiresinol) or reference compounds.
-
Separation of Bound and Free Ligand: The reaction mixture is incubated to reach equilibrium. The bound and free radioligands are then separated, typically using a hydroxylapatite slurry which binds the receptor-ligand complex.[5]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol is determined and expressed as the IC50 value.[4]
T47D Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the estrogenic activity of compounds by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, T47D.
Protocol:
-
Cell Culture: T47D cells are maintained in a suitable growth medium, such as RPMI-1640, supplemented with fetal bovine serum.[6] For the assay, cells are transferred to a medium containing charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: The cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compounds (cis-hinokiresinol, trans-hinokiresinol) or a vehicle control.
-
Incubation: The cells are incubated for a period of several days (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as direct cell counting with a hemocytometer, or more commonly, using colorimetric assays like the MTT or SRB assays, which measure cell viability as an indicator of cell number.[7]
-
Data Analysis: The concentration of the test compound that stimulates a half-maximal increase in cell proliferation compared to the vehicle control is determined and expressed as the EC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the estrogen receptor signaling pathway and the general workflow for assessing the estrogenic activity of compounds like hinokiresinol.
Figure 1. Simplified diagram of the estrogen receptor signaling pathway activated by hinokiresinol.
Figure 2. General experimental workflow for comparing the estrogenic activity of chemical compounds.
Conclusion
References
- 1. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. epa.gov [epa.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of (-)-Hinokiresinol
In the realm of drug development and phytochemical analysis, the accurate and precise quantification of bioactive compounds is paramount. (-)-Hinokiresinol, a lignan with demonstrated therapeutic potential, requires robust analytical methods for its measurement in various biological matrices. Cross-validation of these methods is a critical step to ensure that data generated by different techniques or in different laboratories are reliable and interchangeable.[1][2][3][4] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound, and outlines the process for their cross-validation.
Principles of Bioanalytical Method Cross-Validation
Cross-validation is the process of comparing the results from two different bioanalytical methods to determine if they are comparable.[2] This is essential when data from different studies, conducted using different analytical techniques, need to be consolidated. The process typically involves analyzing the same set of quality control (QC) samples and subject samples with both the established reference method and the new comparator method.[2][3] The acceptance criteria for cross-validation are based on the agreement between the results obtained from both methods.
Experimental Protocols
Below are detailed hypothetical protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound, which would be determined by scanning a standard solution (e.g., approximately 280 nm for phenolic compounds).
-
Injection Volume: 20 µL.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and filtration of the supernatant. The filtrate is then injected into the HPLC system.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from standard solutions of known concentrations.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]
-
Column: A sub-2 µm particle C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis times and better resolution.[5][6]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-), suitable for phenolic compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification.
-
Sample Preparation: Similar to the HPLC-UV method, protein precipitation or solid-phase extraction can be used.
-
Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the hypothetical performance data for the two analytical methods, based on established validation guidelines.[7][8][9][10]
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.999 | r² ≥ 0.99 |
| Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL | Dependent on expected concentrations |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | 15 ng/mL | 0.1 ng/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.5 ng/mL | S/N ratio ≥ 10 |
| Selectivity | No interference at the retention time of the analyte | No co-eluting peaks with the same MRM transition | Method should be selective for the analyte |
| Recovery (%) | 85 - 95% | 90 - 105% | Consistent, precise, and reproducible |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, S/N: Signal-to-Noise ratio.
Visualizations
The following diagrams illustrate the general workflow for bioanalytical method validation and the specific process of cross-validation.
Bioanalytical Method Validation Workflow
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cross-validation-of-bioanalytical-methods-between-laboratories - Ask this paper | Bohrium [bohrium.com]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. database.ich.org [database.ich.org]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pmda.go.jp [pmda.go.jp]
A Comparative Guide to the Reproducibility of (-)-Hinokiresinol Research
For Researchers, Scientists, and Drug Development Professionals
(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the published research on this compound, focusing on the reproducibility of its synthesis and key biological effects. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying scientific concepts to offer a clear and objective overview for researchers in drug discovery and development.
Synthetic Approaches: A Look at the Enantioselective Synthesis of a Key Derivative
While a direct enantioselective total synthesis of this compound is not extensively detailed in the reviewed literature, a notable study by Muraoka et al. outlines a facile enantioselective synthesis of its di-O-methyl ether, a closely related derivative. This synthesis provides valuable insights into the stereocontrolled construction of the hinokiresinol scaffold.
Key Synthetic Strategy:
The synthesis commences with the Grignard addition of vinylmagnesium bromide to a chiral aldimine, yielding a homochiral vinyl aldehyde with high enantiomeric excess (>95% ee). A subsequent Grignard reaction followed by Sharpless asymmetric dihydroxylation establishes the desired stereochemistry. Dehydration of the resulting vinyl alcohols ultimately affords the target compound, (+)-Di-O-methylhinokiresinol.[1]
Experimental Workflow for the Synthesis of (+)-Di-O-methylhinokiresinol:
Caption: Enantioselective synthesis of (+)-Di-O-methylhinokiresinol.
Comparative Analysis of Biological Activities
This compound, also referred to as (-)-Nyasol or cis-hinokiresinol, has been investigated for several biological activities. Here, we compare the findings from different studies on its anti-inflammatory and estrogen-like effects.
Anti-Inflammatory Activity
Multiple studies have explored the anti-inflammatory properties of this compound, primarily focusing on its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Quantitative Data on Anti-Inflammatory Effects:
| Compound | Cell Line | Assay | Reported Activity | Reference |
| (-)-Nyasol | RAW 264.7 | PGE2 Production | Significant inhibition at > 1 µM | Kim et al., 2009[2] |
| (-)-Nyasol | RAW 264.7 | NO Production | Significant inhibition at > 1 µM | Kim et al., 2009[2] |
Experimental Protocol: Inhibition of NO Production in RAW 264.7 Cells
This protocol is based on the methodology described by Kim et al. (2009).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-incubated for 18 hours. Subsequently, the cells are treated with various concentrations of this compound and stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a standard curve. The inhibitory activity is expressed as the percentage of NO production compared to the LPS-treated control.
Signaling Pathway of LPS-Induced Inflammation:
Caption: LPS-induced pro-inflammatory signaling cascade.
Estrogen-like Activity
The estrogenic potential of hinokiresinol and its isomers has been evaluated, with studies highlighting significant differences in activity based on stereochemistry.
Quantitative Data on Estrogenic Effects:
A study by Minami et al. (2000) investigated the estrogen receptor binding affinity of various hinokiresinol isomers.[3]
| Compound | Assay | Reported IC50 |
| (3S)-cis-Hinokiresinol | Estrogen Receptor Binding | 60 nM |
| (3R)-cis-Hinokiresinol | Estrogen Receptor Binding | 400 nM |
| trans-Hinokiresinol | Estrogen Receptor Binding | > 1000 nM |
| Genistein (Reference) | Estrogen Receptor Binding | ~600 nM |
The study also demonstrated that cis- and trans-hinokiresinol stimulate the proliferation of estrogen-dependent T47D breast cancer cells, and this effect is blocked by an estrogen antagonist, indicating they act as estrogen agonists.[3]
Experimental Protocol: Estrogen Receptor Binding Assay
This protocol is a generalized representation based on the principles described in the cited literature.
-
Receptor Preparation: Uterine cytosol from estrogen-receptive animals is prepared as a source of estrogen receptors.
-
Competitive Binding: A constant amount of radiolabeled estradiol ([³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (hinokiresinol isomers).
-
Separation of Bound and Free Ligand: Unbound ligand is removed, typically by charcoal-dextran treatment.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined.
Logical Relationship of Estrogenic Activity:
Caption: Mechanism of estrogen-like activity of hinokiresinol.
Reproducibility and Future Directions
The available literature provides a foundational understanding of the synthesis and biological activities of this compound. However, to enhance the reproducibility of this research, several aspects should be considered for future studies:
-
Standardized Protocols: The use of standardized and comprehensively reported experimental protocols is crucial for allowing other researchers to replicate the findings accurately.
-
Multiple Data Points: For biological assays, reporting data from multiple independent experiments and including appropriate statistical analysis will increase confidence in the results.
-
Direct Comparative Studies: Head-to-head comparisons of different synthetic routes and biological activities of various isomers in the same study would provide more robust and directly comparable data.
-
Complete Synthetic Details: Publication of detailed, step-by-step total synthesis protocols for this compound, including yields and characterization data for all intermediates, is essential for the scientific community.
References
- 1. Enantioselective total synthesis of the di-O-methyl ethers of (–)-agatharesinol, (+)-hinokiresinol and (–)-sugiresinol, characteristic norlignans of Coniferae - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Hinokiresinol Versus Genistein: A Comparative Analysis of Estrogenic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic potency of (-)-Hinokiresinol and genistein, focusing on their interaction with estrogen receptors and their effects on cell proliferation. The information is supported by experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.
Introduction
This compound, a naturally occurring lignan, and genistein, a well-studied isoflavone found in soy, are both phytoestrogens that have garnered significant interest for their potential roles in hormone-dependent conditions. Their structural similarity to estradiol allows them to bind to estrogen receptors (ERs), ERα and ERβ, and elicit estrogenic or anti-estrogenic effects. This guide presents a side-by-side comparison of their performance in key experimental assays.
Data Presentation
Estrogen Receptor Binding Affinity
The ability of a compound to bind to estrogen receptors is a primary indicator of its potential estrogenic activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
For genistein, extensive data is available, demonstrating a preferential binding to ERβ over ERα.
| Compound | Estrogen Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) vs. Estradiol | Reference |
| Genistein | ERα | ~1000 | 0.1% | [3] |
| ERβ | ~30 | 3.3% | [3] |
Note: The RBA is calculated as (IC50 of Estradiol / IC50 of test compound) x 100. The IC50 values for estradiol are approximately 1 nM for ERα and ERβ. The RBA values for genistein are calculated based on this.
Cell Proliferation
The estrogenic activity of these compounds is further evaluated by their ability to stimulate the proliferation of estrogen-dependent cancer cell lines, such as MCF-7 and T47D.
This compound has been shown to stimulate the proliferation of estrogen-dependent T47D breast cancer cells. However, specific quantitative data, such as the effective concentration 50 (EC50) for cell proliferation, is not detailed in the available search results.
Genistein exhibits a biphasic effect on MCF-7 cell proliferation. At lower concentrations, it stimulates cell growth, an effect mediated by the estrogen receptor. At higher concentrations, it inhibits cell proliferation through ER-independent pathways. In T47D cells, genistein has also been shown to influence cell proliferation, and this effect is dependent on the ratio of ERα to ERβ within the cells[4]. One study reported an IC50 value of 13.174 ± 0.905 µg/mL for genistein in T47D cells[5].
| Compound | Cell Line | Effect on Proliferation | IC50/EC50 | Reference |
| This compound | T47D | Stimulatory | Not Available | [1][2] |
| Genistein | MCF-7 | Biphasic: Stimulatory at low concentrations, inhibitory at high concentrations. | Not Applicable (due to biphasic nature) | [6] |
| T47D | Influences proliferation (dependent on ERα/ERβ ratio); inhibitory at higher concentrations. | 13.174 ± 0.905 µg/mL (Inhibitory) | [5] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for estrogen receptors.
Workflow:
Estrogen Receptor Competitive Binding Assay Workflow
Methodology:
-
Preparation of Receptor: Estrogen receptors (ERα or ERβ) are typically obtained from rat uterine cytosol or recombinant sources.
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) is incubated with the estrogen receptor preparation in the presence of varying concentrations of the test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite or dextran-coated charcoal.
-
Detection and Analysis: The amount of radioactivity in the bound fraction is measured using a scintillation counter. The data is then plotted to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50).
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.
Workflow:
MTT Cell Proliferation Assay Workflow
Methodology:
-
Cell Seeding: T47D cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound or genistein) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Measurement and Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways
Both this compound and genistein are believed to exert their estrogenic effects primarily through the classical estrogen receptor signaling pathway.
Estrogenic Signaling Pathway of Phytoestrogens
Pathway Description:
-
Ligand Binding: The phytoestrogen enters the cell and binds to either ERα or ERβ in the cytoplasm or nucleus.
-
Receptor Dimerization and Translocation: Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization and translocation into the nucleus if it was in the cytoplasm.
-
DNA Binding: The ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The complex then recruits co-activators or co-repressors, which modulate the transcription of estrogen-responsive genes, ultimately leading to a cellular response such as proliferation.
Genistein is known to have a higher affinity for ERβ, which is often associated with anti-proliferative effects, while ERα is more linked to cell proliferation. This differential binding may explain genistein's complex, dose-dependent effects on cancer cell growth. The specific ER subtype selectivity of this compound is not yet well-characterized.
Conclusion
Current evidence suggests that this compound, particularly the (3S)-cis isomer, is a potent phytoestrogen with a higher binding affinity for the estrogen receptor than genistein[1][2]. Both compounds have been shown to stimulate the proliferation of estrogen-dependent breast cancer cells, indicating their estrogenic activity.
However, a direct and comprehensive quantitative comparison is limited by the lack of specific data for this compound, particularly its binding affinities for ERα and ERβ and its dose-dependent effects on MCF-7 cell proliferation. Genistein, being more extensively studied, exhibits a well-documented preferential binding to ERβ and a biphasic proliferative effect on MCF-7 cells.
Further research is required to fully elucidate the estrogenic profile of this compound, including its receptor subtype selectivity and its effects on various estrogen-responsive cell lines. Such studies will be crucial for determining its potential as a selective estrogen receptor modulator (SERM) and its viability for therapeutic applications. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to generate comparable data and advance the understanding of these promising natural compounds.
References
- 1. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoestrogen-mediated inhibition of proliferation of the human T47D breast cancer cells depends on the ERalpha/ERbeta ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytotoxic Activity on T47D Breast Cancer Cell of Genistein-Standardized Ethanolic Extract of tempeh -A Fermented Product of Soybean ( Glycine Max) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Estrogenic and antiproliferative properties of genistein and other flavonoids in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Potential of (-)-Hinokiresinol: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the inhibitory effects of (-)-Hinokiresinol on angiogenesis, benchmarked against established alternatives. This report synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to provide a comprehensive overview for scientific evaluation.
Executive Summary
This compound, a natural norlignan, has demonstrated notable anti-angiogenic properties by impeding key processes in the formation of new blood vessels. In vitro studies have confirmed its capacity to inhibit the proliferation, migration, and tube formation of endothelial cells, crucial steps in angiogenesis. Furthermore, in vivo evidence from mouse models shows a reduction in vascular endothelial growth factor (VEGF)-induced neovascularization.[1] This guide provides a comparative analysis of this compound against other known angiogenesis inhibitors, offering a valuable resource for researchers exploring novel therapeutic agents in this domain. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide collates existing information and juxtaposes it with data from established anti-angiogenic compounds to offer a preliminary assessment of its potential.
Comparative Analysis of Anti-Angiogenic Activity
To contextualize the potential of this compound, its qualitative inhibitory effects are compared with the quantitative data of established anti-angiogenic agents, including the natural product Honokiol and the FDA-approved drugs Sunitinib and Bevacizumab. The following table summarizes the available data on their efficacy in inhibiting endothelial cell proliferation, a key marker of anti-angiogenic activity.
| Compound | Target/Mechanism | Cell Type | Assay | IC50 Value | Citation |
| This compound | Inhibits bFGF and VEGF-induced proliferation | Endothelial Cells | Proliferation Assay | Data not available in cited literature | |
| Honokiol | Inhibits VEGFR2 phosphorylation | Human Retinal Microvascular Endothelial Cells (hRMVECs) | Proliferation Assay | ~15 µM | |
| Sunitinib | Multi-targeted RTK inhibitor (VEGFR, PDGFR, etc.) | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced Proliferation Assay | 40 nM | |
| Bevacizumab | Monoclonal antibody against VEGF-A | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | 0.11 µg/mL | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments utilized in the assessment of anti-angiogenic compounds, based on standard laboratory practices.
Endothelial Cell Proliferation Assay
This assay quantifies the ability of a compound to inhibit the growth of endothelial cells, a fundamental process in angiogenesis.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors and 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO2.
-
Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a serum-starved medium for 12 hours. Subsequently, cells are treated with various concentrations of the test compound (e.g., this compound) in the presence of a pro-angiogenic stimulus such as VEGF (e.g., 20 ng/mL).
-
Incubation: The plates are incubated for 24-48 hours.
-
Quantification: Cell viability is assessed using an MTT assay. 50 μl of 5 mg/ml MTT solution is added to each well, and the plate is incubated for 3 hours. The resulting formazan crystals are dissolved in 100 μL of DMSO, and the absorbance is measured at 570 nm.[3] The IC50 value, the concentration at which 50% of cell proliferation is inhibited, is then calculated.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, mimicking a late stage of angiogenesis.
-
Plate Coating: A 96-well plate is coated with a basement membrane extract, such as Matrigel, and incubated at 37°C for 30-60 minutes to allow for gel formation.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1 x 10⁴ to 1.5 x 10⁴ cells per well in the presence of various concentrations of the test compound.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4 to 24 hours.
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length and the number of branch points using image analysis software.
In Vivo Mouse Corneal Neovascularization Assay
This in vivo model evaluates the effect of a compound on the growth of new blood vessels in a living organism.
-
Animal Model: An alkali burn is induced in the cornea of anesthetized mice to stimulate an angiogenic response. This is achieved by applying a small filter paper soaked in a sodium hydroxide solution to the cornea for a controlled duration.
-
Compound Administration: The test compound, such as this compound, is administered topically (e.g., as eye drops) or systemically.
-
Observation: The growth of new blood vessels from the limbus into the normally avascular cornea is observed and monitored over a period of several days.
-
Quantification: At the end of the experiment, the corneas are excised, and the area of neovascularization is quantified. This can be done through direct imaging and morphometric analysis or by immunostaining for endothelial cell markers like CD31.
Visualizing the Mechanisms of Action
To illustrate the biological context of this compound's activity, the following diagrams, generated using the DOT language, depict the relevant signaling pathways and experimental workflows.
Conclusion
This compound presents a promising natural compound with demonstrated anti-angiogenic properties. Its ability to inhibit key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation, warrants further investigation. While a direct quantitative comparison with established drugs is currently limited by the availability of public data, the existing evidence suggests it is an active agent against VEGF and bFGF-induced angiogenesis. Future studies should focus on elucidating its precise mechanism of action and establishing a more defined dose-response relationship to fully ascertain its therapeutic potential in the landscape of anti-angiogenic therapies.
References
Independent Verification of (-)-Hinokiresinol's Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of (-)-Hinokiresinol against other well-established antioxidants, supported by available experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and development.
Executive Summary
This compound, a naturally occurring lignan, has demonstrated notable antioxidant properties in various in vitro studies. This guide summarizes the quantitative data on its radical scavenging and inhibitory activities against lipid peroxidation. While direct comparative studies with standard antioxidants like Vitamin C and Trolox under identical experimental conditions are limited in the currently available literature, this guide presents the existing data to offer a preliminary assessment of its potential.
Quantitative Antioxidant Data
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency.
Table 1: In Vitro Antioxidant Activity of cis-Hinokiresinol
| Assay | IC50 (µM) | Reference |
| ABTS Cation Radical Scavenging | 45.6 | [1][2] |
| Superoxide Anion Radical Scavenging | 40.5 | [1][2] |
| LDL-Oxidation Inhibition | 5.6 | [1][2] |
Note: The available data is for cis-Hinokiresinol, also known as (+)-nyasol.
Comparison with Standard Antioxidants
Direct, side-by-side experimental comparisons of this compound with common antioxidants like Vitamin C and Trolox are not extensively reported in the reviewed literature. To provide a preliminary comparative perspective, the following table includes typical IC50 value ranges for Vitamin C and Trolox from various studies, though it is crucial to note that these values can vary significantly based on the specific experimental conditions.
Table 2: Typical IC50 Values for Standard Antioxidants (for comparative context)
| Antioxidant | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| Vitamin C (Ascorbic Acid) | 20 - 50 | 5 - 20 |
| Trolox | 40 - 100 | 10 - 30 |
Disclaimer: These values are illustrative and sourced from a range of studies. Direct comparison with this compound requires experiments conducted under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. The following are generalized protocols for common antioxidant assays based on the reviewed literature.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS•+ solution has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution. The extent of color change is proportional to the antioxidant's concentration and potency.
Generalized Protocol:
-
Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the antioxidant solution (at various concentrations) is added to a defined volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant). The IC50 value is determined from a plot of inhibition percentage against antioxidant concentration.
Superoxide Anion Radical Scavenging Assay
This assay evaluates the capacity of an antioxidant to quench superoxide anion radicals (O2•−).
Principle: Superoxide radicals are generated in a non-enzymatic (e.g., phenazine methosulfate-NADH system) or enzymatic (e.g., xanthine/xanthine oxidase system) reaction. These radicals reduce a detector molecule (e.g., nitroblue tetrazolium, NBT), which results in a colored formazan product. Antioxidants that scavenge superoxide radicals will inhibit the formation of the colored product.
Generalized Protocol (NADH-PMS-NBT system):
-
Reaction Mixture: The reaction mixture contains solutions of NADH (nicotinamide adenine dinucleotide), PMS (phenazine methosulphate), and NBT (nitroblue tetrazolium) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Initiation: The reaction is initiated by adding PMS to the mixture.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 5 minutes).
-
Measurement: The absorbance of the colored formazan product is measured at a specific wavelength (e.g., 560 nm).
-
Inhibition: The antioxidant is added to the reaction mixture before the initiation of the reaction, and the decrease in color formation is measured.
-
Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
LDL (Low-Density Lipoprotein) Oxidation Inhibition Assay
This assay assesses the ability of an antioxidant to prevent the oxidation of LDL, a key event in the development of atherosclerosis.
Principle: LDL oxidation is typically induced by a pro-oxidant, such as copper ions (Cu2+). The oxidation process leads to the formation of lipid hydroperoxides and other oxidation products, which can be monitored by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).
Generalized Protocol (TBARS method):
-
LDL Isolation: Human LDL is isolated from plasma by ultracentrifugation.
-
Oxidation: A solution of LDL is incubated with a solution of CuSO4 in the presence or absence of the antioxidant at various concentrations.
-
TBARS Reaction: After incubation, a solution of thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated. The reaction between malondialdehyde (a secondary product of lipid peroxidation) and TBA forms a pink-colored adduct.
-
Measurement: The absorbance of the TBARS-MDA adduct is measured at a specific wavelength (e.g., 532 nm).
-
Calculation: The percentage of inhibition of LDL oxidation is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in antioxidant activity evaluation, the following diagrams are provided in DOT language for use with Graphviz.
Caption: General workflow for in vitro antioxidant capacity assessment.
Caption: Simplified pathway of LDL oxidation and its inhibition.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of (-)-Hinokiresinol against its stereoisomer and other prominent lignans. The information presented herein is supported by experimental data to aid in the evaluation and consideration of these compounds in drug discovery and development.
Introduction to this compound and Related Lignans
This compound, also known as cis-hinokiresinol or nyasol, is a naturally occurring norlignan found in various plants, including those from the genus Anemarrhena[1]. Lignans are a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units and are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3]. The therapeutic potential of these compounds is an active area of research. This guide focuses on comparing this compound with its trans-isomer (trans-hinokiresinol) and other significant lignans such as secoisolariciresinol (SECO), its diglucoside (SDG), matairesinol, and pinoresinol.
Comparative Therapeutic Efficacy
The therapeutic efficacy of this compound and related lignans varies depending on their chemical structure and the specific biological activity being assessed. Stereochemistry, in particular, plays a crucial role in their pharmacological effects.
Anti-inflammatory Activity
Lignans exert their anti-inflammatory effects primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][4].
This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In a comparative context, pinoresinol has been reported to exhibit the strongest anti-inflammatory effects among several tested lignans, including secoisolariciresinol, in human intestinal Caco-2 cells[4][5]. Both 7-hydroxymatairesinol (HMR) and its isomer HMR2 have also been shown to exhibit strong anti-inflammatory properties in endothelial cells by attenuating NF-κB and ERK phosphorylation[6].
Antioxidant Activity
The antioxidant capacity of lignans is a key contributor to their therapeutic potential. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[7].
Studies have shown that this compound (cis-hinokiresinol) and its trans-isomer have similar free radical scavenging activities in DPPH and ORAC assays[8][9]. However, trans-hinokiresinol showed a superior ability to augment the activity of the antioxidant enzyme Cu/Zn-SOD[8][9]. Comparative studies on other lignans have indicated that plant lignans generally demonstrate considerably higher antioxidant activity than their mammalian metabolites, enterodiol and enterolactone[10].
Anticancer Activity
Lignans have garnered significant interest for their potential as anticancer agents, with research suggesting they can inhibit cancer cell proliferation and induce apoptosis[3][11]. Their mechanisms of action often involve interference with steroid metabolism and inhibition of enzymes crucial for cell proliferation[12].
Both cis- and trans-hinokiresinol have been shown to stimulate the proliferation of estrogen-dependent T47D breast cancer cells, indicating estrogen-like activity that could be relevant in hormone-dependent cancers[9][13]. In comparative studies of other lignans, the mammalian lignans enterodiol and enterolactone induced a stronger inhibition of cell growth in MCF 7 and BT 20 breast cancer cell lines than their plant-derived precursors, secoisolariciresinol and matairesinol[14]. Furthermore, flaxseed lignans have been shown to enhance the cytotoxicity of chemotherapeutic agents in breast cancer cell lines[15][16]. This compound has also been found to inhibit angiogenesis, an important process in tumor growth and metastasis[17].
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and related lignans. Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity of Lignans
| Compound | Assay | IC50 Value (µM) | Reference |
| This compound (cis-hinokiresinol) | ABTS Radical Scavenging | 45.6 | [18][19] |
| This compound (cis-hinokiresinol) | Superoxide Anion Radical Scavenging | 40.5 | [18][19] |
| (-)-Pinoresinol | DPPH Radical Scavenging | 69 | [7] |
| Secoisolariciresinol | DPPH Radical Scavenging | 6.601 (µg/mL) | [10] |
| Secoisolariciresinol Diglucoside | DPPH Radical Scavenging | 932.167 (µg/mL) | [10] |
| Matairesinol | DPPH Radical Scavenging | Not directly reported in comparative studies | |
| Enterodiol | DPPH Radical Scavenging | >100 (µg/mL) | [10] |
| Enterolactone | DPPH Radical Scavenging | >100 (µg/mL) | [10] |
Table 2: Anti-atherogenic Activity of this compound
| Compound | Target | IC50 Value (µM) | Reference |
| This compound (cis-hinokiresinol) | LDL-oxidation | 5.6 | [18][19] |
| This compound (cis-hinokiresinol) | hACAT1 | 280.6 | [18][19] |
| This compound (cis-hinokiresinol) | hACAT2 | 398.9 | [18][19] |
| This compound (cis-hinokiresinol) | Lp-PLA2 | 284.7 | [18][19] |
Signaling Pathway Modulation
The therapeutic effects of lignans are often mediated by their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, while pathways like PI3K/Akt are crucial in cell survival and proliferation, particularly in cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a primary target for the anti-inflammatory action of many lignans[20][21]. Lignans can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. For example, SDG has been shown to reduce tumor growth by inhibiting NF-κB activity[22]. Pinoresinol has also demonstrated potent anti-inflammatory properties by acting on the NF-κB signaling pathway[5].
MAPK Signaling Pathway
The MAPK signaling cascade is another critical pathway involved in inflammation and cell proliferation that is modulated by lignans[23][24][25]. Lignans can interfere with the phosphorylation cascade of MAPKs (including ERK, JNK, and p38), leading to a reduction in inflammatory responses and cell growth. For instance, 7-hydroxymatairesinol has been shown to exert anti-inflammatory effects through the attenuation of ERK phosphorylation[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the therapeutic potential of lignans.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add the test compound or standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined from a dose-response curve.
ABTS Radical Scavenging Assay This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: Prepare a solution of ABTS and potassium persulfate in water and allow it to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Assay Procedure: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm. Add the test compound or standard to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay[26].
Cell Viability and Cytotoxicity Assays
MTT Assay This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test lignan for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.
CellTiter-Glo® Luminescent Cell Viability Assay This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture wells.
-
Incubation: Mix and incubate at room temperature to lyse the cells and stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells[15].
Conclusion
This compound and its related lignans represent a promising class of natural compounds with diverse therapeutic potential. This guide highlights the comparative efficacy of these compounds in key therapeutic areas, supported by available quantitative data. While this compound demonstrates significant anti-inflammatory and antioxidant properties, other lignans such as pinoresinol and the mammalian metabolites of SDG show potent activities in specific contexts. The choice of a lead compound for further development will depend on the specific therapeutic application and a thorough evaluation of its pharmacological profile. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and interpret further comparative studies in this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites | MDPI [mdpi.com]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Differential anti-ischemic efficacy and therapeutic time window of trans- and cis-hinokiresinols: stereo-specific antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Lignans Honokiol and Magnolol as Potential Anticarcinogenic and Anticancer Agents. A Comprehensive Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iosrphr.org [iosrphr.org]
- 13. Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Flaxseed Lignans Enhance the Cytotoxicity of Chemotherapeutic Agents against Breast Cancer Cell Lines MDA-MB-231 and SKBR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cis-hinokiresinol, a norlignan from Anemarrhena asphodeloides, inhibits angiogenic response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant and antiatherogenic activity of cis-Hinokiresinol from Trapa pseudoincisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 26. Methods for determination of antioxidant capacity of traditional and emergent crops of interest in Mexico: An overview [scielo.org.pe]
Statistical Validation of (-)-Hinokiresinol: A Comparative Analysis of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Hinokiresinol's Performance with Alternative Compounds Supported by Experimental Data.
This compound, a naturally occurring lignan, has garnered significant interest within the scientific community for its diverse pharmacological properties. This guide provides a comprehensive statistical validation of data from key experiments, comparing its efficacy against established alternatives in anti-inflammatory, antioxidant, and anticancer research.
Comparative Analysis of Bioactive Performance
To facilitate an objective assessment, the following tables summarize the quantitative data from various studies, presenting the half-maximal inhibitory concentration (IC50) values of this compound and its comparators. It is important to note that direct head-to-head comparisons within a single study are limited, and thus, data from different studies are presented. Variations in experimental conditions can influence IC50 values.
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin are common inhibitors of this enzyme.
| Compound | Target | IC50 (µM) | Reference Study |
| This compound (Nyasol) | COX-2 | Not explicitly quantified in the provided search results, but significant inhibition at > 1 µM was noted. | [1] |
| Indomethacin | COX-2 | 0.48 | [2] |
| Celecoxib (a selective COX-2 inhibitor) | COX-2 | 0.89 | [1] |
Note: A direct IC50 value for this compound on COX-2 was not available in the provided search results. The data indicates significant inhibition at concentrations greater than 1 µM.
Antioxidant Activity: LDL Oxidation Inhibition
The inhibition of low-density lipoprotein (LDL) oxidation is a crucial mechanism in preventing atherosclerosis. Probucol is a well-established antioxidant drug used in this context.
| Compound | Assay | IC50 (µM) | Reference Study |
| This compound (Nyasol) | LDL Oxidation | 5.6 | [3] |
| Probucol | LDL Oxidation | 3.02 | [3] |
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The cytotoxic effect of potential anticancer agents is a primary measure of their efficacy. Doxorubicin is a widely used chemotherapeutic drug.
| Compound | Cell Line | IC50 (µM) | Reference Study |
| Hinokitiol (a related compound) | MCF-7 (Breast Cancer) | Dose-dependent reduction in viability observed | [4][5] |
| Hinokitiol (a related compound) | HeLa (Cervical Cancer) | Dose-dependent reduction in viability observed | [4][5] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.356 | [4] |
| Doxorubicin | HeLa (Cervical Cancer) | ~2.9 | [6] |
Note: Direct IC50 values for this compound on these specific cancer cell lines were not found in the provided search results. Data for the structurally related compound hinokitiol is presented for context, which showed a significant dose-dependent reduction in the viability of cancer cells.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme is activated on ice. A solution of arachidonic acid, the substrate for COX-2, is prepared in a buffer.
-
Incubation : The test compound, this compound or a standard inhibitor, is pre-incubated with the activated COX-2 enzyme for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the arachidonic acid solution to the enzyme-inhibitor mixture.
-
Detection : The product of the COX-2 reaction, Prostaglandin E2 (PGE2), is measured. This is often done using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis : The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.
LDL Oxidation Inhibition Assay
This assay assesses the capacity of a compound to prevent the copper-induced oxidation of LDL.
-
LDL Isolation : Low-density lipoprotein is isolated from human plasma by ultracentrifugation.
-
Incubation : The isolated LDL is incubated with the test compound, such as this compound or Probucol, at various concentrations.
-
Oxidation Induction : Oxidation is initiated by adding a solution of copper sulfate (CuSO4).
-
Monitoring Oxidation : The progression of LDL oxidation is monitored by measuring the formation of conjugated dienes, typically by spectrophotometry at a wavelength of 234 nm. The lag phase, which represents the time before rapid oxidation begins, is a key parameter.
-
Data Analysis : The increase in the lag phase in the presence of the test compound compared to a control indicates antioxidant activity. The IC50 value is the concentration of the compound that extends the lag phase by 50%.
Hyaluronidase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme hyaluronidase, which is involved in inflammation and cancer metastasis.
-
Enzyme and Substrate : A solution of hyaluronidase from a commercial source (e.g., bovine testes) is prepared. The substrate, hyaluronic acid, is also prepared in a suitable buffer.
-
Incubation : The test compound is pre-incubated with the hyaluronidase enzyme.
-
Reaction Initiation : The enzymatic reaction is started by adding the hyaluronic acid substrate.
-
Termination and Precipitation : After a set incubation time, the undigested hyaluronic acid is precipitated by adding an acidic albumin solution.
-
Turbidity Measurement : The turbidity of the solution is measured using a spectrophotometer. The amount of undigested hyaluronic acid is proportional to the turbidity.
-
Data Analysis : The percentage of inhibition is calculated based on the difference in turbidity between the control and the samples with the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved provides a clearer understanding of the mechanisms of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: A generalized workflow for in vitro enzyme inhibition and cytotoxicity assays.
NF-κB Signaling Pathway in Inflammation
This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway. This pathway is central to the inflammatory response.
Caption: The NF-κB signaling pathway and the potential inhibitory action of this compound.
VEGF Signaling Pathway in Angiogenesis
The anti-angiogenic properties of this compound may be attributed to its interference with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is critical for the formation of new blood vessels.
Caption: The VEGF signaling pathway and the potential inhibitory role of this compound.
References
- 1. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
Safety Operating Guide
Essential Safety and Handling Guidelines for (-)-Hinokiresinol
Researchers, scientists, and drug development professionals must handle (-)-Hinokiresinol with care, adhering to established laboratory safety protocols for compounds with unknown toxicological properties. Due to the absence of a specific Safety Data Sheet (SDS) and GHS/CLP classification for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential. The following guidance is based on general best practices for handling potentially hazardous research chemicals and information available for structurally related compounds like stilbenes.
Hazard Assessment and Personal Protective Equipment (PPE)
As a precautionary measure, this compound should be treated as a potentially hazardous substance. This necessitates the use of comprehensive PPE to minimize exposure via inhalation, skin contact, or eye contact.
Recommended Personal Protective Equipment (PPE) Summary
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles that meet EN166 or OSHA 29 CFR 1910.133 standards should be worn.[1] A face shield should be used in addition to goggles when there is a significant risk of splashes.[1] |
| Skin Protection | An impermeable lab coat or gown should be worn to protect the body.[1] Nitrile or neoprene gloves are recommended for hand protection.[2] It is advisable to double-glove if handling concentrated solutions. |
| Respiratory Protection | Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator is necessary.[1] |
Operational and Disposal Plans
A clear, step-by-step approach to the handling and disposal of this compound is critical to ensure laboratory safety and environmental protection.
Experimental Workflow for Safe Handling
Step-by-Step Handling and Disposal Procedures:
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly donned.
-
All manipulations of solid this compound or its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[1]
-
-
Handling:
-
When working with this compound, avoid the generation of dust.
-
Use appropriate tools and techniques to prevent spills.
-
In case of accidental skin contact, immediately wash the affected area with soap and water.[1] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
-
Decontamination:
-
All glassware and surfaces that have come into contact with this compound should be decontaminated.
-
Follow standard laboratory procedures for cleaning up chemical spills, using an appropriate absorbent material if necessary.
-
-
Disposal:
-
All waste containing this compound, including contaminated PPE and unused material, should be treated as hazardous chemical waste.
-
Dispose of waste in clearly labeled, sealed containers in accordance with institutional, local, and national regulations.[3][4] Do not dispose of this compound down the drain.
-
Given the limited specific safety data for this compound, it is imperative that all personnel are trained on these general safe handling practices for hazardous chemicals before commencing any work. Should any new safety information become available, these procedures should be reviewed and updated accordingly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
